molecular formula C15H12ClN5O4 B1203038 Disperse yellow 211 CAS No. 70528-90-4

Disperse yellow 211

Número de catálogo: B1203038
Número CAS: 70528-90-4
Peso molecular: 361.74 g/mol
Clave InChI: FHERFUXQYBSNRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse yellow 211, also known as this compound, is a useful research compound. Its molecular formula is C15H12ClN5O4 and its molecular weight is 361.74 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

70528-90-4

Fórmula molecular

C15H12ClN5O4

Peso molecular

361.74 g/mol

Nombre IUPAC

5-[(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12ClN5O4/c1-3-20-14(22)10(7-17)8(2)13(15(20)23)19-18-11-5-4-9(16)6-12(11)21(24)25/h4-6,22H,3H2,1-2H3

Clave InChI

FHERFUXQYBSNRD-UHFFFAOYSA-N

SMILES canónico

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O

Otros números CAS

70528-90-4
86836-02-4

Pictogramas

Environmental Hazard

Sinónimos

C.I. Disperse Yellow 211

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Yellow 211

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of the monoazo dye, this compound. Additionally, it touches upon the general metabolic pathway for azo dyes, given the limited specific toxicological data for this compound.

Chemical Structure and Identification

This compound, a synthetic organic compound, is classified as a disperse dye due to its low solubility in water, making it suitable for dyeing hydrophobic fibers like polyester.[1] Its chemical structure is characterized by a single azo group (-N=N-) linking a substituted phenyl ring to a pyridinone derivative.

The IUPAC name for this compound is 5-[(4-chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in various applications.

PropertyValueReference(s)
CAS Number 86836-02-4 (also cited as 70528-90-4)[2][3]
Molecular Formula C₁₅H₁₂ClN₅O₄[2][4]
Molecular Weight 361.74 g/mol [2][4]
Appearance Yellow to greenish-yellow powder[1]
Melting Point 227-229 °C
Solubility Insoluble in water; Soluble in acetone, alcohol, and benzene[1]
LogP (Octanol-Water) 3.4
Topological Polar Surface Area 135 Ų

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 4-chloro-2-nitroaniline (B28928)

  • Prepare a solution of 4-chloro-2-nitroaniline in a suitable acidic medium (e.g., hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the aniline (B41778) solution.

  • Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

  • Continue stirring for an additional 30 minutes after the addition is complete to ensure full conversion. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

  • In a separate vessel, dissolve the coupling agent, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, in an alkaline solution (e.g., aqueous sodium hydroxide (B78521) or sodium carbonate) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5 °C and a slightly alkaline pH to facilitate the coupling reaction.

  • Once the addition is complete, continue stirring the reaction mixture for several hours to ensure the completion of the coupling reaction.

  • The resulting precipitate of this compound is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and dried under vacuum.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 4-chloro-2-nitroaniline D Diazonium Salt Solution A->D Dissolve & Cool (0-5°C) B HCl, H₂O B->D C NaNO₂ (aq) C->D Add dropwise H Crude this compound D->H Azo Coupling E 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone G Coupling Component Solution E->G Dissolve & Cool (0-5°C) F Alkaline Solution F->G G->H I Filtration H->I J Washing I->J K Drying J->K L Pure this compound K->L G A This compound (Azo Dye) C Reductive Cleavage of Azo Bond A->C Ingestion/Exposure B Intestinal Microbiota / Liver Azoreductases B->C Catalysis D Aromatic Amine 1 (4-chloro-2-nitroaniline derivative) C->D Metabolites E Aromatic Amine 2 (Aminated Pyridinone derivative) C->E Metabolites F Further Metabolism (e.g., N-acetylation, hydroxylation) D->F E->F G Excretion F->G

References

An In-depth Technical Guide to the Synthesis of 2-Anilino-1,4-naphthoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-anilino-1,4-naphthoquinones, a class of compounds with significant interest due to their intense color and potential applications in medicinal chemistry. While the specific designation C.I. 12755 did not yield a definitive synthetic pathway, the structurally related and well-documented 2-anilino-1,4-naphthoquinones represent a core scaffold in this chemical class. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and quantitative data for these compounds.

Core Synthesis Pathway: Oxidative Amination of 1,4-Naphthoquinone (B94277)

The most prevalent and versatile method for synthesizing 2-anilino-1,4-naphthoquinones is the direct C-H amination of 1,4-naphthoquinone with anilines. This reaction proceeds via an oxidative coupling mechanism, specifically a Michael addition followed by an in-situ oxidation.

Reaction Mechanism

The reaction is initiated by a nucleophilic attack of the aniline (B41778) derivative on the electron-deficient quinone ring of 1,4-naphthoquinone. This Michael addition forms an intermediate which is then oxidized to the final 2-anilino-1,4-naphthoquinone (B11863833) product. The oxidation can be facilitated by various means, including atmospheric oxygen or the use of a catalyst.

Below is a diagram illustrating the general synthesis pathway and the proposed reaction mechanism.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Naphthoquinone 1,4-Naphthoquinone Michael_Addition Michael Addition Naphthoquinone->Michael_Addition + Aniline Aniline Aniline (or derivative) Oxidation Oxidation Michael_Addition->Oxidation Intermediate Product 2-Anilino-1,4-naphthoquinone Oxidation->Product Final Product

Caption: General synthesis pathway for 2-anilino-1,4-naphthoquinones.

Quantitative Data Summary

The efficiency of the synthesis of 2-anilino-1,4-naphthoquinones is influenced by the choice of catalyst and the electronic properties of the aniline substituent. The following table summarizes representative quantitative data from various reported methods.

Aniline SubstrateCatalyst/MethodReaction Time (h)Yield (%)Reference
AnilineBiCl₃1295[1]
p-ToluidineBiCl₃1292[1]
p-AnisidineBiCl₃1294[1]
p-ChloroanilineBiCl₃1290[1]
Anilinet-BuOK-89 (on 5 mmol scale)[2]
AnilineMechanochemical (NaOAc, SiO₂)-High[3][4]
AnilineCopper(II) Acetate (B1210297)-High[5][6]

Detailed Experimental Protocols

Several effective protocols for the synthesis of 2-anilino-1,4-naphthoquinones have been developed, each with its own advantages in terms of reaction conditions, cost, and environmental impact.

Protocol 1: Bismuth(III) Chloride Catalyzed Amination[1]

This method utilizes a mild Lewis acid catalyst and is characterized by its simplicity and high yields under ambient conditions.

Experimental Workflow:

Protocol_1 Start Start Prepare_Suspension Prepare a stirred suspension of 1,4-naphthoquinone (7.0 mmol) in methanol (B129727) (15 mL) at room temperature (30 °C). Start->Prepare_Suspension Add_Amine Slowly add the desired amine (7.0 mmol) dropwise. Prepare_Suspension->Add_Amine Add_Catalyst Add BiCl₃ (4 mol%). Add_Amine->Add_Catalyst Stir Stir the mixture for approximately 12 hours in a round-bottom flask at room temperature under an open-air atmosphere. Add_Catalyst->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Filter Filter the reaction mixture through Whatman filter paper (grade 1). Monitor->Filter Reaction Complete Wash Wash the residue with ice-cold methanol (3 x 15 mL). Filter->Wash Dry Dry to obtain the pure 2-amino-1,4-naphthoquinone product. Wash->Dry End End Dry->End Drug_Development_Logic Start Synthesis of 2-Anilino-1,4-naphthoquinone Derivatives Biological_Screening Biological Screening (e.g., anticancer, antimicrobial assays) Start->Biological_Screening Identify_Active Identification of Active Compounds Biological_Screening->Identify_Active Mechanism_Study Mechanism of Action Studies (e.g., cell signaling pathways) Identify_Active->Mechanism_Study Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development End Potential Therapeutic Agent Preclinical_Development->End

References

Spectroscopic Analysis of CAS 86836-02-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Analysis of C.I. Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The CAS number 86836-02-4 corresponds to the chemical compound C.I. This compound, a monoazo dye used in the textile industry.[1][2] This guide provides a comprehensive overview of its spectroscopic analysis using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. It is important to note that this compound is a dye and not a therapeutic agent; therefore, discussions of signaling pathways common in drug development are not applicable.

Chemical Identity and Properties

This compound is an organic compound characterized by its use in dyeing synthetic fibers.[3] A summary of its key identifiers and properties is presented in Table 1.

PropertyValueReference
CAS Number 86836-02-4[2][4]
Chemical Name C.I. This compound[2]
Molecular Formula C₁₅H₁₂ClN₅O₄[2][4]
Molecular Weight 361.74 g/mol [2]
Class Monoazo dye[2]
Appearance Yellow powder[1]

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within the chromophore of a dye molecule and for quantitative analysis in solution.

Quantitative Data

The UV-Vis spectrum of this compound exhibits a characteristic absorption maximum (λmax) in the visible region, which is responsible for its yellow color. The specific λmax can be influenced by the solvent used.

ParameterValueConditionsReference
λmax ~430-450 nmIn organic solvent[5]
Concentration 10 mg L⁻¹[5]
Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, acetone, or dimethylformamide)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg L⁻¹).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (e.g., 1-10 mg L⁻¹).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 300 to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Rinse a cuvette with one of the working solutions, then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

FTIR Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Functional Group Vibrations
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H 3300-3500Stretching
C-H (aromatic) 3000-3100Stretching
C≡N (nitrile) 2220-2260Stretching
C=O (carbonyl) 1630-1680Stretching
N=N (azo) 1400-1450Stretching
C-N 1000-1350Stretching
C-Cl 600-800Stretching
Experimental Protocol: FTIR Spectroscopy

This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample using the Attenuated Total Reflectance (ATR) technique.

Materials:

  • This compound (powder)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Spectrometer Setup: Turn on the FTIR spectrometer and allow it to initialize.

  • Background Scan: With the ATR crystal clean, collect a background spectrum. This will account for the absorbance of the air and the crystal.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal using a clean spatula. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Spectrum Collection: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye sample like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Analysis cluster_ftir FTIR Analysis cluster_analysis Data Interpretation sample Dye Sample (Solid) dissolution Dissolution in Solvent sample->dissolution ftir_spec FTIR Spectrometer (ATR) sample->ftir_spec dilution Serial Dilution dissolution->dilution uv_vis_spec UV-Vis Spectrophotometer dilution->uv_vis_spec uv_vis_data Absorbance Spectrum (λmax) uv_vis_spec->uv_vis_data quant_analysis Quantitative Analysis uv_vis_data->quant_analysis ftir_data Transmittance/Absorbance Spectrum ftir_spec->ftir_data qual_analysis Qualitative Analysis (Functional Groups) ftir_data->qual_analysis

Caption: Workflow for UV-Vis and FTIR spectroscopic analysis of a dye.

Logical Relationship of Spectroscopic Data

The data obtained from UV-Vis and FTIR spectroscopy provide complementary information about the chemical structure of this compound.

Spectroscopic_Data_Relationship cluster_data Spectroscopic Data cluster_info Structural Information uv_vis UV-Vis Spectrum (Electronic Transitions) chromophore Chromophore Structure (e.g., Azo group, Aromatic rings) uv_vis->chromophore provides information on ftir FTIR Spectrum (Vibrational Transitions) functional_groups Functional Groups (e.g., C=O, C≡N, N-H) ftir->functional_groups provides information on structure Molecular Structure of This compound chromophore->structure contributes to functional_groups->structure contributes to

Caption: Relationship between spectroscopic data and molecular structure.

References

Molecular formula C15H12ClN5O4 characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the hypothetical novel chemical entity, designated C15H12ClN5O4. The document outlines the analytical methodologies and presents simulated data that would be expected from a thorough characterization of a compound with this molecular formula. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a framework for the systematic evaluation of new molecular entities. The guide details experimental protocols for elemental analysis, mass spectrometry, and various spectroscopic techniques including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the characterization of a novel compound is presented using a Graphviz diagram.

Introduction

The molecular formula C15H12ClN5O4 suggests a complex aromatic structure, likely incorporating nitro and chloro substituents, and potentially amide or similar nitrogen-containing functional groups. Such features are common in pharmacologically active molecules, indicating a potential for biological activity. A rigorous and systematic characterization is paramount to confirm the chemical identity, purity, and structure of any new compound intended for further investigation. This guide provides a template for such a characterization process.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements.[1][2] For a compound with the molecular formula C15H12ClN5O4, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the empirical formula.[3]

Experimental Protocol: Combustion Analysis

A sample of the compound (typically 2-5 mg) is weighed accurately and combusted in a furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are passed through a series of absorbent traps, and their quantities are determined by thermal conductivity detection. Chlorine content is determined by titration or ion chromatography after combustion and absorption in a suitable solution.

Data Presentation
ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)47.9547.89
Hydrogen (H)3.223.25
Chlorine (Cl)9.439.38
Nitrogen (N)18.6418.59
Oxygen (O)17.0317.09

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[4][5] It is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.

Data Presentation
ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Calculated Mass (M)377.0527
Observed Mass [M+H]⁺378.0605

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules.[7] It provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).[10]

Data Presentation: Hypothetical NMR Data

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Hypothetical)
8.52d1HAr-H
8.21dd1HAr-H
7.95s1HAr-H
7.78d1HAr-H
7.63t1HAr-H
4.15s3HOCH₃
3.50br s2HNH₂

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

Chemical Shift (ppm)Assignment (Hypothetical)
168.5C=O
155.2Ar-C
148.9Ar-C
142.1Ar-C
135.8Ar-C
131.4Ar-C
129.7Ar-C
125.3Ar-C
122.0Ar-C
118.6Ar-C
52.8OCH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[11][12] Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.[13][14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Data Presentation: Hypothetical IR Data
Wavenumber (cm⁻¹)IntensityAssignment (Hypothetical)
3400-3300Medium, SharpN-H Stretch (Amine/Amide)
3100-3000MediumAromatic C-H Stretch
1710StrongC=O Stretch (Ester/Carboxylic Acid)
1620StrongC=C Stretch (Aromatic)
1540, 1350StrongN-O Stretch (Nitro group)
1250StrongC-O Stretch
850StrongC-Cl Stretch

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation Synthesis Synthesis of C15H12ClN5O4 Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification EA Elemental Analysis Purification->EA MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR BioActivity Biological Activity Screening NMR->BioActivity

Caption: Workflow for the synthesis, purification, and characterization of a novel chemical entity.

Conclusion

The comprehensive characterization of a novel compound such as C15H12ClN5O4 is a critical step in the drug discovery and development process. The combination of elemental analysis, mass spectrometry, NMR, and IR spectroscopy provides a detailed and robust dataset to confirm the structure and purity of the synthesized molecule. The methodologies and hypothetical data presented in this guide serve as a standard framework for the systematic evaluation of new chemical entities. Further biological screening can then be pursued with confidence in the identity of the compound under investigation.[16][17][18][19]

References

Technical Guide: Solubility of Disperse Yellow 211 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Yellow 211 in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on reported qualitative solubility and presents a detailed experimental protocol for the quantitative determination of solubility using UV-Vis spectrophotometry. This guide is intended to equip researchers with the necessary information and methodology to assess the solubility of this compound for their specific applications.

Qualitative Solubility of this compound

This compound is a non-ionic monoazo dye characterized by its low aqueous solubility. Its solubility is primarily in organic solvents, a key characteristic for its application in dyeing synthetic fibers. The available literature and supplier data indicate the following qualitative solubility profile.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolvent NameSolubilityReference
Polar Aprotic Solvents AcetoneSoluble
Dimethylformamide (DMF)May dissolve
Dimethyl Sulfoxide (DMSO)May dissolve
Polar Protic Solvents Ethanol (Alcohol)Soluble
Non-Polar Solvents Benzene (B151609)Soluble
Aqueous WaterInsoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment
  • This compound (powder)

  • Selected organic solvents (e.g., acetone, ethanol, DMSO) of analytical grade

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vortex mixer

  • Thermostatic shaker or water bath

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution of Known Concentration prep_standards Prepare Serial Dilutions for Calibration Curve prep_stock->prep_standards measure_lambda Determine λmax of Stock Solution prep_stock->measure_lambda Scan spectrum measure_abs_standards Measure Absorbance of Calibration Standards prep_standards->measure_abs_standards prep_saturated Prepare Saturated Solution (Excess Dye in Solvent) measure_abs_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_abs_saturated measure_lambda->measure_abs_standards plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_abs_standards->plot_calibration determine_conc Determine Concentration of Saturated Solution from Curve measure_abs_saturated->determine_conc Interpolate plot_calibration->determine_conc calculate_solubility Calculate Solubility (e.g., in g/L) determine_conc->calculate_solubility

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Step-by-Step Procedure

Step 1: Determination of Maximum Absorbance (λmax)

  • Prepare a dilute stock solution of this compound in the chosen organic solvent.

  • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

Step 2: Preparation of Calibration Curve

  • Prepare a primary stock solution of this compound of a known concentration in the selected solvent.

  • From the primary stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. This will serve as the calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Step 3: Preparation of Saturated Solution

  • Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container.

  • Agitate the mixture using a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. It is crucial to ensure that no solid particles are present in the supernatant/filtrate.

Step 4: Determination of Solubility

  • Take an aliquot of the clear saturated solution and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Calculate the concentration of the diluted solution using the equation of the calibration curve.

  • Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Signaling Pathways and Logical Relationships

As this compound is a synthetic dye primarily used in the textile industry, it is not typically associated with biological signaling pathways in the context of drug development. The mandatory visualization requirement is therefore fulfilled by the experimental workflow diagram provided above, which illustrates the logical relationship between the steps in determining the solubility of the compound.

Conclusion

Disperse Yellow 211: A Technical Guide for Potential Research Applications as a Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a comprehensive overview of the known characteristics of Disperse Yellow 211 and explores its potential as a fluorescent dye for research based on the general properties of structurally related azo and pyridinone dyes. The experimental protocols and conceptual signaling pathways presented are hypothetical and intended to serve as a foundational framework for researchers interested in exploring the capabilities of this and similar molecules.

Core Properties of this compound

This compound is a synthetic organic compound belonging to the azo class of dyes. Its chemical structure features a pyridinone moiety, which is common in various fluorescent compounds.

PropertyValueSource
Chemical Formula C₁₅H₁₂ClN₅O₄[1][2]
Molecular Weight 361.74 g/mol [1][2]
CAS Number 70528-90-4 / 86836-02-4[1][2]
Appearance Yellow to Greenish-Yellow Powder/Grains[3]
Solubility Soluble in acetone (B3395972), alcohol, and benzene; Insoluble in water.[3]

Potential Photophysical Properties and Solvatochromism

While specific data for this compound is unavailable, azo dyes containing pyridinone and other electron-donating/withdrawing groups often exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. This property is crucial for a fluorescent probe, as it can be used to investigate the microenvironment of a biological system.

Generally, for similar dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules. Researchers could investigate this potential property of this compound by measuring its fluorescence spectra in a range of solvents with varying polarities.

Hypothetical Experimental Protocol for Investigating Solvatochromism:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble, such as acetone or dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Working Solutions: Prepare a series of dilute working solutions (e.g., 10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water with a co-solvent).

  • Spectroscopic Measurements:

    • Measure the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

    • Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the determined λabs. Record the maximum emission wavelength (λem).

  • Data Analysis: Plot the Stokes shift (the difference between λem and λabs) against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to characterize the solvatochromic behavior.

Conceptual Applications in Research

The potential solvatochromic and fluorescent properties of this compound suggest it could be explored for various research applications, particularly in bioimaging.

Visualizing Cellular Compartments

If this compound exhibits lipophilic characteristics, it might preferentially accumulate in lipid-rich environments within cells, such as cell membranes, lipid droplets, or the endoplasmic reticulum. Changes in the fluorescence emission could potentially report on the polarity and viscosity of these microenvironments.

Hypothetical Experimental Workflow for Cellular Staining:

G Hypothetical Workflow for Cellular Staining with this compound cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells on Coverslips incubation Incubate Cells with Dye Solution cell_culture->incubation dye_prep Prepare this compound Working Solution (e.g., in DMSO) dye_prep->incubation wash Wash Cells to Remove Excess Dye incubation->wash microscopy Image Cells using Fluorescence Microscopy wash->microscopy analysis Analyze Subcellular Localization and Spectral Shifts microscopy->analysis

Caption: Hypothetical workflow for staining cells with this compound.

Probing Protein-Ligand Interactions

If this compound can bind to a specific protein, any resulting change in its fluorescence (e.g., intensity, lifetime, or emission wavelength) could be used to study binding kinetics and affinity. This is a common principle in the development of fluorescent probes for drug discovery.

Conceptual Signaling Pathway for a Fluorescent Probe:

G Conceptual Use of a Fluorescent Probe in a Signaling Pathway cluster_system Biological System cluster_probe Fluorescent Probe Interaction receptor Receptor protein Target Protein receptor->protein activates response Cellular Response protein->response probe_bound This compound-Protein Complex (High Fluorescence) protein->probe_bound binds probe_free This compound (Low Fluorescence) probe_free->probe_bound ligand Ligand ligand->receptor drug Inhibitor Drug drug->protein inhibits binding

Caption: Conceptual diagram of this compound as a probe.

Summary and Future Directions

This compound is a commercially available dye with a chemical structure that suggests potential for fluorescence and solvatochromism. However, a significant gap exists in the scientific literature regarding its photophysical properties and its utility in a research context. The information presented in this guide is intended to provide a starting point for researchers who may be interested in characterizing this dye and exploring its potential as a novel fluorescent probe. Future work should focus on a thorough photophysical characterization of this compound in various environments and its evaluation in biological systems to validate its potential for bioimaging and other research applications.

References

An In-depth Technical Guide to the Manufacturing Process of Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 211, a monoazo dye belonging to the pyridinone class, is a significant colorant primarily utilized in the textile industry for dyeing polyester (B1180765) fibers. This technical guide provides a comprehensive overview of its manufacturing process, intended for an audience with a strong background in organic chemistry and chemical engineering. The synthesis involves a two-stage process: the diazotization of 4-chloro-2-nitrobenzenamine followed by the azo coupling with 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and manufacturing workflow to facilitate a deeper understanding of the synthesis.

Chemical Properties and Identification

PropertyValueReference
Chemical Name 5-((4-Chloro-2-nitrophenyl)azo)-1-ethyl-6-hydroxy-4-methyl-2(1H)-pyridinone[1][2]
C.I. Name This compound[1]
CAS Number 86836-02-4[1]
Molecular Formula C15H12ClN5O4[1]
Molecular Weight 361.74 g/mol [1]
Appearance Yellow powder[3]
Melting Point 227-229 °C[2]

Manufacturing Process

The industrial synthesis of this compound is a sequential process involving the preparation of a diazonium salt from an aromatic amine, which is then reacted with a coupling component to form the final azo dye.

Stage 1: Diazotization of 4-Chloro-2-nitrobenzenamine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In this synthesis, 4-chloro-2-nitrobenzenamine is the amine precursor.

Experimental Protocol:

  • Preparation of the Amine Slurry: A suspension of 4-chloro-2-nitrobenzenamine is prepared in an aqueous acidic medium, typically using hydrochloric acid or sulfuric acid. The mixture is cooled to a temperature range of 0-5 °C in an ice bath with vigorous stirring to form a fine slurry of the amine salt.[4][5]

  • Preparation of Nitrite (B80452) Solution: A solution of sodium nitrite (NaNO₂) is prepared in cold water.

  • Diazotization Reaction: The sodium nitrite solution is added dropwise to the cold, stirred suspension of the amine salt.[4] It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt and to minimize side reactions such as the formation of phenols.[4] The tip of the addition funnel should be kept below the surface of the liquid to prevent the escape of nitrous fumes.[4]

  • Monitoring the Reaction: The completion of the diazotization is monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid and the completion of the reaction.[4]

  • Destruction of Excess Nitrous Acid: Any excess nitrous acid is typically quenched by the addition of a small amount of urea (B33335) or sulfamic acid, which converts it to nitrogen gas.

Quantitative Data for Diazotization:

ParameterValue/Range
Reactant 4-Chloro-2-nitrobenzenamine
Reagent Sodium Nitrite (NaNO₂)
Acid Medium Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Temperature 0 - 5 °C
Stoichiometric Ratio (Amine:Nitrite) Approx. 1 : 1.1
Reaction Time 30 - 60 minutes
Stage 2: Azo Coupling Reaction

The freshly prepared diazonium salt of 4-chloro-2-nitrobenzenamine is then reacted with the coupling component, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, to form this compound.

Experimental Protocol:

  • Preparation of the Coupling Solution: 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone is dissolved in an alkaline aqueous solution, typically sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. This increases its reactivity towards the electrophilic diazonium salt.

  • Coupling Reaction: The cold diazonium salt solution is added slowly to the chilled solution of the coupling component with constant stirring. The reaction is typically carried out at a low temperature (0-10 °C) and under controlled pH conditions (typically slightly acidic to neutral, pH 4-7) to ensure proper coupling and minimize side reactions.

  • Precipitation of the Dye: Upon completion of the coupling reaction, the pH of the reaction mixture is adjusted, leading to the precipitation of the crude this compound.

  • Isolation of the Product: The precipitated dye is collected by vacuum filtration and washed with water to remove any unreacted starting materials and inorganic salts.

Quantitative Data for Azo Coupling:

ParameterValue/Range
Reactant 1 Diazonium salt of 4-Chloro-2-nitrobenzenamine
Reactant 2 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone
Reaction Medium Aqueous, pH controlled (typically 4-7)
Temperature 0 - 10 °C
Stoichiometric Ratio (Diazonium Salt:Coupling Component) Approx. 1 : 1
Reaction Time 1 - 3 hours

Purification of this compound

The crude this compound obtained after filtration often contains impurities. Purification is essential to achieve the desired color strength and fastness properties.

Experimental Protocol:

  • Recrystallization: A common method for purifying azo dyes is recrystallization from a suitable solvent or solvent mixture.[3] For disperse dyes, which have low water solubility, organic solvents such as ethanol, methanol, or acetic acid may be used. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then cooled to allow the purified dye to crystallize.

  • Washing: The filtered crude product is washed thoroughly with hot water to remove residual salts and water-soluble impurities.

  • Drying: The purified dye is dried in an oven at a controlled temperature to remove any remaining solvent.

Visualizations

Chemical Reaction Pathway

G cluster_0 Diazotization cluster_1 Coupling Amine 4-Chloro-2-nitrobenzenamine DiazoniumSalt Diazonium Salt of 4-Chloro-2-nitrobenzenamine Amine->DiazoniumSalt NaNO2, HCl 0-5 °C DisperseYellow211 This compound DiazoniumSalt->DisperseYellow211 Azo Coupling 0-10 °C, pH 4-7 CouplingComponent 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone CouplingComponent->DisperseYellow211

Caption: Chemical synthesis pathway of this compound.

Manufacturing Workflow

G Start Raw Materials (Amine, Coupling Component, Chemicals) Diazotization Diazotization Reactor Start->Diazotization Coupling Azo Coupling Reactor Start->Coupling Diazotization->Coupling Filtration Filtration Unit Coupling->Filtration Purification Purification (Recrystallization) Filtration->Purification Drying Drying Oven Purification->Drying FinalProduct This compound (Powder) Drying->FinalProduct

Caption: Overall manufacturing workflow for this compound.

Conclusion

The manufacturing of this compound is a well-established process in the dye industry, relying on the fundamental principles of azo chemistry. The successful synthesis hinges on the precise control of reaction parameters, particularly temperature and pH, during the diazotization and coupling stages. The purification of the final product is critical to ensure high quality and performance in its application. This guide provides a foundational understanding of the core manufacturing process, offering valuable insights for researchers and professionals in the field of organic synthesis and dye chemistry.

References

Crystal structure of C.I. Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure Determination of C.I. Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. This compound is a significant monoazo dye utilized in the textile industry. A thorough understanding of its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and color fastness, and for computational modeling. As of the date of this publication, the single-crystal X-ray structure of C.I. This compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive technical overview of the methodologies that would be employed to determine its crystal structure, from synthesis and crystallization to data analysis. This document is intended to be a valuable resource for researchers undertaking the crystallographic analysis of this and similar organic dye molecules.

Physicochemical Properties of C.I. This compound

A summary of the known quantitative data for C.I. This compound is presented in Table 1. This information is essential for designing crystallization experiments and for the eventual refinement of the crystal structure.

PropertyValueReference
IUPAC Name 5-[2-(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile[1][2]
C.I. Name This compound[3]
C.I. Number 12755[3]
CAS Number 86836-02-4[3]
Molecular Formula C₁₅H₁₂ClN₅O₄[3]
Molecular Weight 361.74 g/mol [3]
Melting Point 227-229 °C[2]
LogP 3.4[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 7[2]

Synthesis of C.I. This compound

The synthesis of C.I. This compound is achieved through a well-established process in dye chemistry known as azo coupling.[3] This reaction involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling component.

Diazotization: The process begins with the diazotization of 4-chloro-2-nitrobenzenamine. This is typically carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite (B80452) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[3] This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[1] The reaction is generally carried out in a mildly acidic or neutral solution.[1]

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A 4-Chloro-2-nitrobenzenamine D Diazonium Salt A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D E 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone D->E Coupling Reaction F C.I. This compound E->F

Synthesis Pathway of C.I. This compound.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of an organic molecule like C.I. This compound is a multi-step process that requires careful execution of each stage.

Crystallization

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. For organic dyes, several crystallization techniques can be employed:

  • Slow Evaporation: This is the most common method, where the dye is dissolved in a suitable solvent or solvent mixture to form a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.[5]

  • Solvent Diffusion: This technique involves dissolving the dye in a "good" solvent and layering a "poor" solvent (in which the dye is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the dye, promoting crystallization at the interface.

  • Vapor Diffusion: In this method, a concentrated solution of the dye is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent". The vapor from the anti-solvent diffuses into the dye solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the dye is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the dye reduces, leading to crystallization.[6]

The choice of solvent is critical and often requires screening a range of solvents with different polarities. For organic dyes, common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and mixtures of these with water.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[9] The diffraction pattern arises from the interaction of the X-ray beam with the electron clouds of the atoms in the crystal lattice.[9] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a full dataset in a matter of hours. For radiation-sensitive crystals, data collection is often performed at low temperatures (cryo-crystallography) to minimize radiation damage.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is then used to determine the arrangement of atoms within the crystal.

Structure Solution: The first step is to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods such as direct methods or Patterson methods. This yields an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

G A Synthesis and Purification of C.I. This compound B Crystallization (e.g., Slow Evaporation) A->B C Single Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final Crystal Structure F->G

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of polyester at high temperatures.[1][2] Disperse Yellow 211 (C.I. 12755) is a brilliant greenish-yellow monoazo disperse dye suitable for dyeing polyester and its blends.[3][4] Its molecular formula is C15H12ClN5O4.[3][4][5] The compact molecular structure of polyester fibers makes dye penetration difficult at low temperatures.[1] Therefore, the high-temperature, high-pressure (HTHP) dyeing method is the most effective and commonly used technique to achieve deep and vibrant shades with good fastness properties on polyester.[1][2] This method involves heating the dye bath to temperatures around 130°C under pressure, which swells the polyester fibers and allows the disperse dye molecules to diffuse into the fiber structure.[1][2]

The dyeing mechanism of polyester with disperse dyes is understood as a process of transferring the dye from the aqueous dye liquor to the solid organic fiber.[6][7] This process is influenced by several factors, including temperature, pH, and the presence of auxiliary chemicals such as dispersing agents and leveling agents.[6][7] An acidic pH range of 4.5-5.5 is generally optimal for the exhaustion of disperse dyes onto polyester.[1][7]

Experimental Protocol: High-Temperature Dyeing of Polyester with this compound

This protocol details the procedure for dyeing polyester fibers using a high-temperature exhaustion method.

1. Materials and Equipment

  • Substrate: Scoured and bleached polyester fabric or yarn

  • Dye: this compound (C.I. 12755)

  • Chemicals:

    • Acetic Acid (CH₃COOH) for pH control

    • Dispersing agent (e.g., a lignosulphonate or naphthalene (B1677914) sulphonate-based product)

    • Leveling agent

    • Sodium Hydrosulfite (Na₂S₂O₄) for reduction clearing

    • Sodium Hydroxide (B78521) (NaOH) or Soda Ash (Na₂CO₃) for reduction clearing

    • Non-ionic detergent

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers and graduated cylinders

    • Stirring rods

    • pH meter or pH paper

    • Analytical balance

    • Drying oven

2. Procedure

2.1. Pre-treatment of Polyester

Ensure the polyester substrate is thoroughly scoured and bleached to remove any impurities, oils, and sizes. A pre-wash with a non-ionic detergent is recommended.[8]

2.2. Dye Bath Preparation

  • Calculate the required amounts of dye and auxiliary chemicals based on the weight of the fabric (o.w.f) and the desired liquor ratio (e.g., 1:10).

  • Prepare a stock solution of this compound. First, create a paste with a small amount of water and a dispersing agent before diluting it with warm water (40-50°C) to ensure proper dispersion.[6][7]

  • Fill the dyeing vessel with the required volume of water.

  • Add the dispersing agent and leveling agent to the dye bath and stir.

  • Adjust the pH of the dye bath to the desired range (4.5-5.5) using acetic acid.[1][6][7]

  • Add the dispersed dye solution to the dye bath and stir thoroughly.

2.3. Dyeing Cycle

  • Introduce the polyester substrate into the dye bath at a temperature of approximately 60°C.[6][7]

  • Run the material in the dye bath for 10-15 minutes at this temperature to ensure even wetting and chemical absorption.[6][7]

  • Seal the dyeing machine and begin raising the temperature at a controlled rate of 1-2°C per minute to 130°C.[1]

  • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[1][7]

  • After the dyeing time has elapsed, cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.

  • Drain the dye bath.

2.4. Post-Dyeing Treatment (Reduction Clearing)

To improve wash fastness and remove any unfixed dye from the fiber surface, a reduction clearing process is necessary.[6][7]

  • Prepare a fresh bath with a non-ionic detergent, sodium hydrosulfite, and sodium hydroxide or soda ash.

  • Treat the dyed material in this bath at 70-80°C for 15-20 minutes.

  • Rinse the material thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a mild acid if necessary.

  • Dry the dyed polyester material.

Data Presentation

Table 1: Properties and Application Parameters for this compound

ParameterValueReference
Dye Properties
C.I. NameThis compound[3][4]
C.I. Number12755[3][5]
CAS Number86836-02-4[3][4][5]
Molecular FormulaC15H12ClN5O4[3][4][5]
Molecular Weight361.74 g/mol [3][4][5]
AppearanceYellow-greenish powder/particles[5][9]
SolubilityInsoluble in water[5]
Dyeing Parameters
Dyeing MethodHigh-Temperature High-Pressure[9]
Liquor Ratio1:10 to 1:15[1]
Dyeing Temperature130°C[1][7]
Dyeing Time at Temperature30-60 minutes[1][7]
pH of Dye Bath4.5 - 5.5[1][7][9]
Auxiliaries (Typical)
Dispersing Agent1-2 g/L
Leveling Agent0.5-1 g/L
Acetic AcidTo adjust pH[7]
Reduction Clearing
Sodium Hydrosulfite1-2 g/L
Sodium Hydroxide1-2 g/L
Temperature70-80°C
Time15-20 minutes
Fastness Properties
Light Fastness (Xenon Arc)6-7[3][4][9]
Washing Fastness (ISO3)5[9]
Sublimation Fastness4[10]
Rubbing Fastness (Dry)4-5[10]
Rubbing Fastness (Wet)4-5[10]

Visualizations

DyeingWorkflow start Start pretreatment Polyester Pre-treatment (Scouring & Washing) start->pretreatment dyebath_prep Dye Bath Preparation (Water, Auxiliaries, Dye, pH 4.5-5.5) pretreatment->dyebath_prep loading Load Polyester into Dye Bath at 60°C dyebath_prep->loading heating Heat to 130°C (Rate: 1-2°C/min) loading->heating dyeing Dyeing at 130°C (30-60 min) heating->dyeing cooling Cool Down to 70°C dyeing->cooling drain Drain Dye Bath cooling->drain reduction_clearing Reduction Clearing (70-80°C, 15-20 min) drain->reduction_clearing rinsing Hot & Cold Rinsing reduction_clearing->rinsing drying Drying rinsing->drying end_node End drying->end_node DyeingFactors center Successful Dyeing (Polyester with this compound) temp High Temperature (130°C) center->temp enables ph Acidic pH (4.5-5.5) center->ph optimizes dye Disperse Dye (this compound) center->dye requires fiber Polyester Fiber (Hydrophobic) center->fiber targets aux Auxiliaries (Dispersing & Leveling Agents) center->aux assists post_treat Post-Treatment (Reduction Clearing) center->post_treat improves

References

Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 211 (C.I. This compound) is a disperse dye used for coloring hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] Due to the tightly packed molecular structure of polyester, which hinders dye penetration at lower temperatures, the high-temperature dyeing method is the most effective and widely used technique.[3] This method, typically carried out under pressure at temperatures between 110°C and 140°C, facilitates the swelling of the polyester fibers, allowing the fine, dispersed dye particles to diffuse into the fiber structure.[2][3][4][5][6] This results in deep, even coloration with good fastness properties.[1]

Principle of High-Temperature Dyeing

The high-temperature dyeing process for polyester fibers operates on the principle of increasing the kinetic energy of the dye molecules and promoting the opening of the amorphous regions within the polymer structure of the fiber. At elevated temperatures (typically 130°C), the polyester fibers swell, which allows the sparingly soluble disperse dye to penetrate and become trapped within the fiber as it cools.[3][6] An acidic pH is crucial for this process, as it ensures the stability of the disperse dye and prevents degradation.[3][4] Dispersing agents are also essential to maintain a uniform and fine dispersion of the dye particles in the dyebath, preventing aggregation and ensuring level dyeing.[3]

Key Process Parameters

Several parameters must be carefully controlled to achieve optimal and reproducible dyeing results:

  • Temperature: The most critical factor. The ideal temperature range is typically 120-130°C.[7]

  • pH: The dyebath should be acidic, maintained within a pH range of 4.5-5.5, usually with acetic acid.[3][4][5][6]

  • Time: The holding time at the peak temperature generally ranges from 30 to 60 minutes, depending on the desired depth of shade.[3]

  • Heating and Cooling Rate: A controlled rate of temperature increase (e.g., 2°C/minute) is vital to prevent uneven dye uptake.[3] Slow cooling is also important.

  • Dispersing Agents: These are necessary to prevent the agglomeration of dye particles at high temperatures.[3]

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester Fabric

This protocol outlines the standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Acetic acid (glacial or solution) to adjust pH

  • Wetting agent (optional)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (B78521) (for reduction clearing)

  • Distilled or deionized water

Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of the Dyebath:

    • First, create a paste with the required amount of this compound and a small amount of dispersing agent.[4][5][6]

    • Add this paste to the water in the dyebath with continuous stirring to ensure a fine dispersion.

    • Add the remaining auxiliaries, such as the dispersing agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4][5][6]

    • The material-to-liquor ratio (M:L) is typically set at 1:10.[5][6]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at an initial temperature of approximately 60°C.[4][5][6]

    • Run the machine for 15 minutes at this temperature to ensure even wetting and absorption of auxiliaries.[4][5][6]

    • Increase the temperature to the target dyeing temperature of 130°C at a controlled rate of 2°C per minute.[3]

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[4][5][6]

    • After the dyeing phase, cool the dyebath down to 60°C.[4][5][6]

  • Rinsing and Reduction Clearing:

    • Drain the dyebath and rinse the fabric with hot water.[4][5][6]

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 80°C for 15-20 minutes to remove any unfixed surface dye, which improves wash fastness.

    • Rinse the fabric thoroughly, first with hot water and then with cold water, until the water runs clear.

  • Drying:

    • Finally, dry the dyed fabric.[4][5][6]

Data Presentation

Table 1: General High-Temperature Dyeing Parameters for Polyester

ParameterRecommended RangeSource(s)
Dyeing Temperature105 - 140°C[5][6][8]
Optimal Temperature130°C[3][4][5][6]
pH4.5 - 5.5[3][4][5][6]
Time at Temperature30 - 60 minutes[3]
Liquor Ratio1:10 to 1:15[3][5][6]
Heating RateMax. 2°C/min[3]
Dispersing Agent1 g/L[5]
Acetic Acid1-2 g/L[5]

Table 2: Optimized Dyeing Conditions for this compound with Microwave Treatment

Note: These conditions are for a modified process and demonstrate the potential for temperature reduction.

ParameterCondition 1Condition 2Source(s)
Pre-treatmentMicrowave irradiation of polyester (6 min) and dye solution (6 min)Microwave irradiation of polyester (6 min) and dye solution[2][9]
pH811[2][9]
Dyeing Temperature90°C70°C[2][9]
Dyeing Time40 minutes35 minutes[2][9]
Dispersant2 g/100mL1 g/100mL[2][9]
Dye Bath Volume70 mL50 mL[2]

Visualizations

G cluster_prep Preparation Phase cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Phase prep_dye Prepare Dye Dispersion (Dye + Dispersing Agent + Water) prep_bath Set Dyebath (Water, Auxiliaries) prep_dye->prep_bath set_ph Adjust pH to 4.5-5.5 (with Acetic Acid) prep_bath->set_ph add_fabric Introduce Polyester Fabric at 60°C set_ph->add_fabric heat_up Heat to 130°C (Rate: 2°C/min) add_fabric->heat_up Start Dyeing hold_temp Hold at 130°C (45-60 min) heat_up->hold_temp cool_down Cool Down to 60°C hold_temp->cool_down rinse1 Hot Rinse cool_down->rinse1 End of Cycle reduction_clear Reduction Clearing (80°C) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry

Caption: High-temperature dyeing workflow for this compound.

References

Application Notes and Protocols for Disperse Yellow 211 in Synthetic Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Yellow 211 for dyeing synthetic textiles, with a primary focus on polyester (B1180765). Detailed protocols for common dyeing methods are provided, along with key physicochemical and fastness property data to guide researchers and scientists in their textile dyeing applications.

Physicochemical Properties of this compound

This compound is a monoazo disperse dye known for its brilliant greenish-yellow shade.[1] Its nonionic nature and low water solubility make it suitable for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose (B213188) acetate.[2]

PropertyValueReference
C.I. NameThis compound[1][3]
C.I. Number12755[1][4]
CAS Number86836-02-4[1][3][4]
Molecular FormulaC15H12ClN5O4[1][2][3][4]
Molecular Weight361.74 g/mol [1][3][4]
AppearanceYellow-brown powder/particles[2][5]
SolubilityInsoluble in water; Soluble in some organic solvents[2]

Dyeing Applications and Mechanisms

This compound is primarily used for dyeing polyester fibers and their blends.[3][5] The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion to the surface of the hydrophobic fibers, followed by diffusion into the amorphous regions of the polymer structure. This process is facilitated by high temperatures, which swell the fibers and increase the kinetic energy of the dye molecules.[6][7][8]

Two primary industrial methods for applying this compound to polyester are:

  • Exhaust Dyeing (High-Temperature Method): A batch process where the textile material is circulated through a heated dyebath.

  • Continuous Dyeing (Thermosol Method): A continuous process involving padding the fabric with the dye dispersion, followed by dry heat fixation.[9]

Fastness Properties of this compound on Polyester

The fastness properties of textiles dyed with this compound are crucial for determining their end-use suitability. The following table summarizes typical fastness ratings on polyester, based on ISO standards.

Fastness PropertyISO Test Method (Example)Rating (Scale 1-5, unless specified)Reference
Light Fastness (Xenon Arc)ISO 105-B026-7 (Scale 1-8)[1][3][4][5]
Washing Fastness (Staining)ISO 105-C064-5[1][4]
Washing Fastness (Fading)ISO 105-C065[1][4]
Perspiration Fastness (Staining)ISO 105-E045[1][3][4]
Perspiration Fastness (Fading)ISO 105-E045[1][3][4]
Ironing/Dry Heat Fastness (Staining)ISO 105-P014-5[1][4][5]
Ironing/Dry Heat Fastness (Fading)ISO 105-P015[1][4][5]
Sublimation FastnessISO 105-P01Varies with temperature (e.g., 180-210°C)[5]
Rubbing Fastness (Dry)ISO 105-X12Excellent[9]

Experimental Protocols

The following are detailed protocols for the application of this compound on 100% polyester fabric.

High-Temperature Exhaust Dyeing Protocol

This method is suitable for dyeing polyester in rope or piece form in a high-temperature, high-pressure dyeing machine.

Materials and Reagents:

  • This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate condensate)

  • pH buffer (e.g., acetic acid and sodium acetate) to maintain pH 4.5-5.5[6]

  • Polyester fabric

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (B78521) (for reduction clearing)

  • Detergent (non-ionic)

Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Washing and drying equipment

Procedure:

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound (e.g., 1% on weight of fabric, o.w.f.).

    • Create a paste with a small amount of water and dispersing agent.

    • Gradually add warm water (40-50°C) while stirring to form a stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (L:R), for example, 10:1.

    • Fill the dyeing machine with the required volume of water.

    • Add the dispersing agent (e.g., 1 g/L) and the pH buffer to achieve a pH of 4.5-5.5.[6]

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Circulate for 10-15 minutes to ensure even wetting and dye distribution.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[6]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.

    • Drain the dyebath.

  • Rinsing:

    • Rinse the dyed fabric with hot water (70-80°C) for 10 minutes.

    • Drain and repeat if necessary.

  • Reduction Clearing (Post-treatment):

    • Prepare a fresh bath at 70-80°C.

    • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

    • Treat the fabric for 15-20 minutes to remove unfixed surface dye.[10]

    • Drain the bath.

  • Final Rinsing and Drying:

    • Rinse with hot water, followed by a cold water rinse.

    • Neutralize with a small amount of acetic acid if necessary.

    • Hydroextract and dry the fabric.

Exhaust_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_dye Prepare Dye Dispersion prep_bath Prepare Dyebath (pH 4.5-5.5) prep_dye->prep_bath load_fabric Load Fabric at 60°C prep_bath->load_fabric ramp_up Ramp to 130°C load_fabric->ramp_up hold Hold at 130°C for 30-60 min ramp_up->hold cool_down Cool to 70-80°C hold->cool_down rinse1 Hot Rinse cool_down->rinse1 reduction_clear Reduction Clearing at 70-80°C rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry

Exhaust Dyeing Workflow for this compound
Continuous Thermosol Dyeing Protocol

This method is designed for continuous dyeing of woven polyester fabrics and offers high productivity.

Materials and Reagents:

  • This compound

  • Migration inhibitor (e.g., sodium alginate)

  • Wetting agent

  • pH buffer (e.g., citric acid) to maintain pH 4.5-5.5

  • Polyester fabric

  • Reagents for washing-off (as in exhaust dyeing)

Equipment:

  • Padding mangle

  • Infrared (IR) pre-dryer

  • Hot flue dryer

  • Thermosol unit (hot air chamber)

  • Continuous washing range

Procedure:

  • Padding Liquor Preparation:

    • Prepare a stable dispersion of this compound as described in the exhaust method.

    • In the padding bath, add the dye dispersion, wetting agent, migration inhibitor, and pH buffer. Ensure thorough mixing.

  • Padding:

    • Pass the polyester fabric through the padding mangle containing the dye liquor.

    • Adjust the nip pressure to achieve a specific wet pick-up (e.g., 60-70%).

  • Drying:

    • Immediately pass the padded fabric through an IR pre-dryer to begin evaporating water without causing dye migration.

    • Follow with a hot flue dryer to dry the fabric completely (e.g., at 100-120°C).[11]

  • Thermofixation:

    • Pass the dry, padded fabric through the Thermosol unit.

    • Heat the fabric to 190-220°C for 60-90 seconds.[11][12] The exact temperature and time depend on the fabric weight and dye sublimation characteristics. During this step, the dye sublimes and diffuses into the polyester fibers.

  • Washing-Off:

    • The dyed fabric is then passed through a continuous washing range.

    • The initial chambers are for rinsing to remove thickeners and unfixed dye.

    • A reduction clearing step (as described in the exhaust method) is performed in subsequent chambers.

    • This is followed by hot and cold rinsing.

  • Drying:

    • The washed fabric is then dried in a continuous dryer.

Thermosol_Dyeing_Workflow cluster_application Dye Application cluster_fixation Drying & Fixation cluster_finishing Finishing pad_liquor Prepare Padding Liquor padding Pad Fabric (60-70% Pick-up) pad_liquor->padding ir_dry IR Pre-drying padding->ir_dry hot_flue Hot Flue Drying (100-120°C) ir_dry->hot_flue thermofix Thermofixation (190-220°C for 60-90s) hot_flue->thermofix rinse Continuous Rinsing thermofix->rinse reduction_clear Reduction Clearing rinse->reduction_clear final_rinse Final Rinse reduction_clear->final_rinse dry Drying final_rinse->dry

Thermosol Dyeing Workflow for this compound

References

Application Notes: Microwave-Assisted Dyeing of Polyester with Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dyeing polyester (B1180765) fabric is traditionally an energy-intensive process requiring high temperatures (around 130°C) due to the fiber's hydrophobic nature and crystalline structure. Microwave-assisted dyeing presents a sustainable and efficient alternative. Microwave energy offers rapid, uniform, and direct heating of the dye bath and fabric, which can accelerate dye uptake, reduce dyeing time and temperature, and enhance color characteristics.[1][2] This method leverages the dielectric properties of polar molecules in the dye solution, causing them to oscillate and generate heat, leading to faster dye diffusion into the polyester fibers.[3]

This document provides a detailed protocol for the microwave-assisted dyeing of polyester fabric using Disperse Yellow 211. The outlined procedures are based on optimized parameters that have demonstrated improved color strength and excellent colorfastness properties.[4][5]

Data Presentation

The following tables summarize the optimized parameters and resulting fastness properties for the microwave-assisted dyeing of polyester with this compound.

Table 1: Optimized Microwave-Assisted Dyeing Parameters

ParameterCondition 1 (pH 8)Condition 2 (pH 11)
Microwave Treatment Time 6 minutes (for both fabric and dye solution)6 minutes (for both fabric and dye solution)
Dyeing Temperature 90°C70°C
Dyeing Time 40 minutes35 minutes
Dispersant Concentration 2 g / 100 mL1 g / 100 mL
Dye Bath Volume 70 mL50 mL
Dye Bath pH 811

Data compiled from studies by Adeel, S., et al.[1]

Table 2: Colorfastness Properties of Microwave-Dyed Polyester

Fastness Test (ISO Standards)Rating for Optimized Conditions
Light Fastness Good to Excellent
Wash Fastness Good to Excellent
Rubbing Fastness (Dry & Wet) Good to Excellent

Ratings are based on qualitative results described in the literature, which indicate "good to excellent ratings have been obtained from different shades dyed at optimal condition".[4][6]

Experimental Protocols

1. Materials and Equipment

  • Fabric: Polyester (PET) fabric

  • Dye: this compound (C.I. No. 12755)[1]

  • Chemicals: Dispersing agent, pH buffers (for pH 8 and 11)

  • Equipment:

    • Laboratory-grade microwave oven

    • Beakers or microwave-safe dyeing vessels

    • Thermostatically controlled water bath or dyeing apparatus

    • Spectrophotometer (for color strength measurement, e.g., Spectra flash SF600)[4]

    • Crock meter (for rubbing fastness)[4]

    • Lightfastness tester

    • Launder-Ometer (for wash fastness)

2. Protocol 1: Microwave Pre-treatment of Fabric and Dye Solution

This protocol describes the initial microwave irradiation step for both the polyester fabric and the dye solution, which is crucial for enhancing dye uptake.

  • Cut polyester fabric samples to the desired size.

  • Prepare the this compound dye solution according to the desired concentration.

  • Place the polyester fabric sample in a microwave-safe container.

  • Separately, place the prepared dye solution in another microwave-safe container.

  • Irradiate both the fabric (Referred to as RP) and the dye solution (Referred to as RS) in the microwave for a period of 1 to 6 minutes. The optimal duration has been found to be 6 minutes.[1][4]

3. Protocol 2: Microwave-Assisted Dyeing Procedure

This protocol provides two optimized sets of conditions for achieving high color strength.

Condition 1 (pH 8):

  • Prepare a 70 mL dye bath containing the 6-minute microwave-irradiated this compound solution.[1]

  • Add 2 g/100 mL of a suitable dispersing agent to the dye bath.[1]

  • Adjust the pH of the dye bath to 8.

  • Introduce the 6-minute microwave-irradiated polyester fabric sample into the dye bath.

  • Raise the temperature of the dyeing apparatus to 90°C and maintain for 40 minutes.[1]

  • After dyeing, remove the fabric, rinse thoroughly with cold water, and allow it to dry.

Condition 2 (pH 11):

  • Prepare a 50 mL dye bath containing the 6-minute microwave-irradiated this compound solution.[1]

  • Add 1 g/100 mL of a suitable dispersing agent to the dye bath.[1]

  • Adjust the pH of the dye bath to 11.

  • Introduce the 6-minute microwave-irradiated polyester fabric sample into the dye bath.

  • Raise the temperature of the dyeing apparatus to 70°C and maintain for 35 minutes.[1][4]

  • After dyeing, remove the fabric, rinse thoroughly with cold water, and allow it to dry.

4. Protocol 3: Evaluation of Dyed Fabric

  • Color Strength (K/S Value): Measure the surface reflectance of the dyed samples using a spectrophotometer to determine the K/S value, which is proportional to the dye concentration on the fabric.

  • Wash Fastness (ISO 105-C06): Evaluate the resistance of the color to washing under specified conditions. Assess color change and staining on adjacent multifiber fabric.

  • Light Fastness (ISO 105-B02): Expose the dyed fabric to a standard artificial light source and compare the degree of fading to a standard blue wool scale.

  • Rubbing Fastness (ISO 105-X12): Use a crock meter to assess the amount of color transferred from the fabric surface to a standard white cotton cloth under dry and wet conditions.

Visualizations

G cluster_prep Preparation Phase cluster_dye Dyeing Phase cluster_eval Evaluation Phase A 1. Prepare Polyester Fabric & Disperse Dye Solution B 2. Microwave Treatment (6 minutes) A->B Irradiate Separately C 3. Prepare Dye Bath (Add Dispersant, Adjust pH) B->C D 4. Immerse Fabric & Apply Heat C->D Optimized Time & Temp E 5. Rinse and Dry D->E F 6. Color Strength (K/S Measurement) E->F G 7. Colorfastness Testing (Wash, Light, Rubbing)

Caption: Experimental workflow for microwave-assisted dyeing of polyester.

G cluster_mechanism Mechanism of Enhancement MW Microwave Energy (2450 MHz) Dipole Dipolar Rotation of Water & Dye Molecules MW->Dipole Induces Heat Rapid, Uniform Volumetric Heating Dipole->Heat Generates Fiber Increased Polyester Fiber Swelling Heat->Fiber Causes Diffusion Accelerated Dye Diffusion into Fiber Matrix Fiber->Diffusion Facilitates Result Enhanced Dye Uptake & Color Strength Diffusion->Result Leads to

Caption: Logical diagram of microwave energy's effect on the dyeing process.

References

Application Notes & Protocols for the Quantification of Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 211 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester (B1180765) and acetate (B1210297).[1] Due to potential health and environmental concerns, including allergic contact dermatitis and the release of harmful aromatic amines, the quantification of this compound in textiles and environmental samples is of significant importance.[2] This document provides detailed analytical methods for the accurate and reliable quantification of this compound, intended for researchers, scientists, and quality control professionals. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and UV-Visible Spectrophotometry.

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for the separation, identification, and quantification of disperse dyes.[2][3]

    • HPLC with Photodiode Array (PDA) or UV-Vis Detection: Offers good selectivity and sensitivity for routine analysis.

    • HPLC with Mass Spectrometry (MS or MS/MS): Provides higher sensitivity and structural confirmation, making it ideal for complex matrices and trace-level detection.[3][4]

  • UV-Visible Spectrophotometry: A simpler and more accessible technique, suitable for the quantification of this compound in less complex sample matrices or as a preliminary screening tool.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound in Textiles using HPLC-DAD

This protocol is based on established methods for the analysis of disperse dyes in textile samples.[3][7]

1. Reagents and Materials

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (analytical grade), Chlorobenzene (B131634).[3]

  • Reagents: Ammonium acetate, Formic acid.[7][8]

  • Standards: this compound analytical standard.

  • Filters: 0.45 µm syringe filters.

2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation (Textile Extraction)

  • Cut a representative sample of the textile material into small pieces (approximately 1 gram).[9]

  • Place the textile sample in a flask and add a suitable extraction solvent such as chlorobenzene or methanol.[3][9]

  • Perform extraction using ultrasonication at an elevated temperature (e.g., 50°C) for 30 minutes.[9]

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[9]

  • If using chlorobenzene for extraction, evaporate the solvent and reconstitute the residue in methanol.[3]

4. HPLC-DAD Conditions

  • LC System: Agilent 1100 HPLC or equivalent.[4]

  • Column: ZORBAX XDB-C8 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[4][8]

  • Mobile Phase A: 10 mM Ammonium acetate in water or 0.1% Formic acid in water.[8][9]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution: A typical gradient would be to start at a lower percentage of Mobile Phase B, increasing it over the run to elute the analyte. For example: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, then return to initial conditions.[8]

  • Flow Rate: 0.3 - 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 5-10 µL.

  • DAD Wavelength: Monitor at the maximum absorption wavelength (λmax) of this compound and collect spectra over a range (e.g., 210-800 nm).[8] The specific λmax for this compound should be determined from the spectrum of a standard solution.

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with that of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound in Water using SPE and LC-MS/MS

This protocol is designed for the trace-level analysis of this compound in environmental water samples, incorporating a solid-phase extraction (SPE) step for sample pre-concentration.[7]

1. Reagents and Materials

  • Solvents and Reagents: As per Protocol 1.

  • SPE Cartridges: C18 cartridges.

2. Standard Preparation

  • Prepare stock and working standards as described in Protocol 1, using concentrations appropriate for trace analysis (e.g., in the ng/mL range).[7]

3. Sample Preparation (Solid-Phase Extraction)

  • Acidify the water sample to an appropriate pH if necessary.[7]

  • Condition the C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.[7]

  • Load a known volume of the water sample onto the conditioned SPE cartridge.[7]

  • Wash the cartridge with water to remove any interfering substances.[7]

  • Elute the retained this compound with a small volume of methanol.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase.[7]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. LC-MS/MS Conditions

  • LC System: A UHPLC system such as a Nexera UHPLC coupled to a triple quadrupole mass spectrometer (e.g., LCMS-8040).[9]

  • Column: A high-efficiency column such as a Kinetex C18 (e.g., 100 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase: As described in Protocol 1.

  • Flow Rate: 0.3 mL/min.[9]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

5. Data Analysis

  • Quantify this compound using the area of the MRM transition peak and a calibration curve constructed from the analysis of the working standards.

Data Presentation

The following tables summarize typical quantitative data for the analysis of disperse dyes. It is important to note that these values are indicative and should be determined for each specific instrument and method as part of method validation.

Table 1: HPLC Method Performance for Disperse Dyes

ParameterHPLC-DAD/UV-VisLC-MS/MSReference(s)
Linearity (r²) > 0.995> 0.993[3][9]
Limit of Detection (LOD) 60 - 890 µg/L0.02 - 1.35 ng/mL[9][10]
Limit of Quantification (LOQ) 200 - 2990 µg/L0.06 - 4.09 ng/mL[9][10]
Recovery 92.1% - 98.7%-[3]
Relative Standard Deviation (RSD) < 8.0%1.1% - 16.3%[3][9]

Note: The values presented are for a range of disperse dyes and may vary for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Calibration sample Textile or Water Sample extraction Extraction (Solvent or SPE) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc detection Detection (DAD or MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification std_prep Standard Preparation cal_curve Calibration Curve std_prep->cal_curve cal_curve->quantification

Caption: General experimental workflow for the quantification of this compound.

Method Validation

All analytical methods used for quantification should be properly validated to ensure they are fit for purpose. Key validation parameters include:[11][12][13]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These validation steps are crucial for ensuring the data generated is accurate, reliable, and reproducible.[13]

References

Application Note: Quantitative Analysis of Disperse Yellow 211 and its Metabolites by LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 211 (C.I. 12755) is a single azo dye used in the textile industry for dyeing polyester (B1180765) fibers.[1] Like many azo dyes, there is a potential for this compound to undergo metabolic degradation, leading to the formation of aromatic amines, some of which may pose health risks.[2] Consequently, sensitive and selective analytical methods are required for the detection and quantification of this compound and its potential metabolites in various matrices, including textiles and biological samples. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC/MS) method for this purpose.

The methodology described herein provides a framework for the extraction, separation, and quantification of this compound and its predicted metabolites. The protocol is designed to be adaptable for different sample types and can be implemented in research and quality control laboratories.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium (B1175870) acetate (B1210297) (LC-MS grade).[3]

  • Standards: Analytical standard of this compound (CAS: 86836-02-4).[1] Predicted metabolite standards should be sourced if available, or the method can be used for tentative identification based on mass-to-charge ratios.

  • Extraction Solvents: Methanol.[4][5]

  • Filters: 0.22 µm or 0.45 µm Syringe filters (PTFE or other suitable material).[5][6]

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and any available metabolite standards in methanol at a concentration of 100 µg/mL.[3][5]

  • Working Standard Mixtures: Prepare a mixed working standard solution by diluting the stock solutions in an appropriate solvent mixture (e.g., methanol/water, 50:50 v/v).[3]

  • Calibration Curve Standards: Serially dilute the mixed working standard to prepare a series of calibration standards. A typical concentration range is 0.5 to 100.0 ng/mL.[3]

Sample Preparation: Textile Materials
  • Weigh 1 gram of the textile sample, cut into small pieces.[6]

  • Add 20 mL of methanol for extraction.[5]

  • Sonicate for 30 minutes at 50°C.[5][6]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[5][6]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.[5]

  • The filtrate is now ready for LC/MS analysis. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[6]

LC/MS Analysis

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is recommended (e.g., 2.1 x 100 mm, 1.8 µm).[5][7]

  • Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5]

  • Gradient Elution: A gradient program should be optimized for the separation of the parent dye and its more polar metabolites. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.[6]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated, as different compounds may ionize more efficiently in one mode over the other.[6]

  • Ion Source Parameters:

    • Nebulizing Gas Flow: 2.0 L/min[6]

    • Drying Gas Flow: 10.0 L/min[6]

    • Interface Temperature: 300°C[6]

    • DL Temperature: 250°C[6]

    • Heat Block Temperature: 400°C[6]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity.[4]

Data Presentation

Predicted Metabolites of this compound

The metabolism of azo dyes typically involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of two aromatic amines. Based on the structure of this compound (Molecular Formula: C₁₅H₁₂ClN₅O₄[1]), the predicted primary metabolites are:

  • Metabolite 1: 4-Chloro-2-nitroaniline

  • Metabolite 2: 1-Ethyl-3-cyano-4-methyl-5-amino-6-hydroxy-2-pyridinone

Quantitative Data

The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound and its predicted metabolites. These values are calculated based on the chemical structures and may require optimization on the specific instrument used.

CompoundMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound C₁₅H₁₂ClN₅O₄362.1 [M+H]⁺To be determined experimentallyPositive
Metabolite 1 C₆H₅ClN₂O₂173.0 [M+H]⁺To be determined experimentallyPositive
Metabolite 2 C₉H₁₂N₃O₂194.1 [M+H]⁺To be determined experimentallyPositive

Note: The optimal product ions for MRM transitions need to be determined by infusing the individual standard compounds into the mass spectrometer and performing product ion scans.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for LC/MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_output Output Sample Textile Sample Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of Parent & Metabolites Data->Quantification

Caption: Experimental workflow for this compound analysis.

Predicted Metabolic Pathway

G Figure 2: Predicted Metabolic Pathway of this compound DY211 This compound C₁₅H₁₂ClN₅O₄ Metabolite1 Metabolite 1 4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ DY211->Metabolite1 Azo Bond Reduction Metabolite2 Metabolite 2 1-Ethyl-3-cyano-4-methyl-5-amino-6-hydroxy-2-pyridinone C₉H₁₂N₃O₂ DY211->Metabolite2 Azo Bond Reduction

Caption: Predicted metabolic pathway of this compound.

References

Application Notes: Dyeing Mechanism and Protocols for Disperse Yellow 211 on Polyester Fabric

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyester (B1180765), specifically polyethylene (B3416737) terephthalate (B1205515) (PET), is a highly versatile synthetic fiber known for its strength, durability, and hydrophobic nature.[1][2] This hydrophobicity and highly crystalline structure, however, make it challenging to dye, as it lacks the polar functional groups that attract ionic dyes.[3][4] Disperse dyes are the primary class of colorants used for polyester due to their non-ionic nature and low water solubility, allowing them to dye hydrophobic fibers effectively.[5][6]

Disperse Yellow 211 (C.I. 12755) is a monoazo disperse dye that produces a brilliant greenish-yellow shade on polyester.[7] This document details the dyeing mechanism of this compound on polyester fabrics, provides a comprehensive high-temperature exhaust dyeing protocol, and summarizes key process parameters for researchers and scientists in textile chemistry and material science.

Chemical Constituents

The interaction between this compound and polyester is governed by their respective chemical structures.

  • This compound: A non-ionic monoazo dye with the molecular formula C₁₅H₁₂ClN₅O₄.[7][8] Its structure contains nitro, chloro, and cyano groups, contributing to its color and properties. Being non-ionic, it is not repelled by the surface charge of the polyester fiber.[9]

  • Polyester (PET): A polymer composed of repeating units of polyethylene terephthalate.[10] The molecular chain consists of benzene (B151609) rings, ester groups, and short aliphatic chains.[3] It is characterized by a high degree of crystallinity and a lack of polar groups, rendering it hydrophobic.[3][11]

Dyeing Mechanism: The Solid Solution Model

The dyeing of polyester with disperse dyes is best described by the "solid solution" or partition model.[12][13][14] The process involves the transfer of individual dye molecules from an aqueous dispersion into the solid, amorphous regions of the polyester fiber. This mechanism occurs in three main stages:

  • Dispersion and Dissolution: this compound, being sparingly soluble in water, exists as a fine dispersion in the dyebath with the aid of dispersing agents.[5][6] A small fraction of the dye dissolves to form a saturated monomolecular solution.

  • Adsorption: The dissolved dye molecules are transported through the aqueous medium to the surface of the polyester fiber, where they are adsorbed.[15]

  • Diffusion: Under high-temperature conditions (typically 130°C), the polyester fibers swell, increasing the segmental mobility of the polymer chains.[16][17][18] This thermal energy allows the adsorbed dye molecules to overcome the energy barrier and diffuse from the surface into the amorphous, non-crystalline regions of the fiber's interior.[18][19]

Inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and hydrogen bonds.[15][18][20] The system reaches equilibrium when the chemical potential of the dye in the fiber equals that in the dyebath.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dispersed Dispersed Dye Aggregates dissolved Dissolved Dye (Monomolecular) dispersed->dissolved Dissolution surface Fiber Surface dissolved->surface 1. Adsorption interior Amorphous Interior (Dye Entrapped by van der Waals forces) surface->interior 2. Diffusion (High Temp.)

Caption: The dyeing mechanism of disperse dyes on polyester fiber.

Thermodynamic and Kinetic Data

The dyeing process can be described by thermodynamic and kinetic parameters. The adsorption of disperse dyes on polyester typically follows the Nernst partition model, indicating a distribution of the dye between the fiber (solid solvent) and the water (liquid solvent).[12][21]

Table 1: Summary of Thermodynamic and Kinetic Parameters for Disperse Dyeing on Polyester

Parameter Description Typical Findings Reference
Adsorption Isotherm Describes the equilibrium distribution of dye between the fiber and the dyebath. Best fits the Nernst isotherm model.[12][22] [12][22]
Partition Coefficient (K) Ratio of dye concentration in the fiber to that in the dyebath at equilibrium. Higher values indicate greater dye uptake and affinity. [12]
Standard Affinity (Δμ°) The free energy change when one mole of dye is transferred from the dyebath to the fiber. Negative values indicate a spontaneous dyeing process. [12]
Enthalpy of Dyeing (ΔH°) The heat change associated with the dyeing process. Typically negative, indicating an exothermic process.[20][23] [20][23]
Entropy of Dyeing (ΔS°) The change in randomness or disorder during dyeing. Positive values suggest an increase in the overall disorder of the system. [12]

| Diffusion Coefficient (D) | A measure of the rate at which dye molecules move through the fiber. | Increases significantly with temperature. |[12][20] |

Note: Specific values are dependent on the dye, fiber type, and experimental conditions.

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol outlines the standard laboratory procedure for dyeing polyester fabric with this compound using the high-temperature (HT) exhaust method. This method is preferred for achieving deep shades and excellent fastness properties.[9]

Experimental_Workflow node_start Start node_scour 1. Fabric Scouring node_start->node_scour node_prep 2. Dyebath Preparation node_scour->node_prep node_dye 3. HT Dyeing Cycle node_prep->node_dye node_cool 4. Cooling & Rinsing node_dye->node_cool node_clear 5. Reduction Clearing node_cool->node_clear node_final 6. Final Rinse & Dry node_clear->node_final node_end End node_final->node_end

Caption: Workflow for high-temperature exhaust dyeing of polyester.

Materials and Equipment
  • Fabric: 100% Polyester fabric

  • Dye: this compound

  • Chemicals: Non-ionic surfactant, dispersing agent, acetic acid, sodium hydroxide (B78521), sodium hydrosulfite (hydrose).

  • Equipment: High-temperature laboratory dyeing machine, beaker, stirring rod, pH meter, drying oven.

Pre-treatment: Scouring

Before dyeing, the fabric must be scoured to remove impurities like oils and sizes.[12][22]

  • Prepare a bath with 1-2 g/L of a non-ionic surfactant at a liquor ratio of 20:1.

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 60-70°C and run for 20-30 minutes.

  • Rinse the fabric thoroughly with hot water, then cold water, and let it dry.

Dyeing Procedure
  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 15:1).

    • Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if hard water is used.[24]

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid. An acidic pH is crucial for the stability of most disperse dyes.[9]

    • Separately, make a smooth paste of the required amount of this compound (e.g., 2% on weight of fabric) with a small amount of dispersing agent and cold water. Dilute this paste with warm water (40-50°C) before adding it to the dyebath.[9][24]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at 60°C.[24]

    • Run for 10-15 minutes to ensure even wetting.

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute.[9][24]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[9]

    • Cool the bath down to 70°C at a rate of 2°C per minute.[14]

After-treatment: Reduction Clearing

This step is essential to remove dye particles adhering to the fiber surface, which improves wash fastness and prevents crocking (rubbing off of color).[14][25]

  • Drain the dyebath and rinse the fabric.

  • Prepare a new bath at 50°C.

  • Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L).[14]

  • Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.

  • Drain the bath, rinse the fabric thoroughly with hot water, neutralize with a weak acid if necessary, and finally rinse with cold water.

  • Dry the dyed fabric in an oven or air dry.

Process Parameters and Quality Control

The success of polyester dyeing is highly dependent on controlling key parameters. The quality of the final product is typically assessed by its colorfastness properties.

Table 2: Key Dyeing Parameters and Their Effects

Parameter Optimal Range Effect on Dyeing Reference
Temperature 120-135°C Crucial for swelling the fiber and increasing the rate of dye diffusion. Temperatures below 100°C result in very low dye uptake.[16][26] [16][26]
pH 4.5 - 5.5 Maintains the stability of the disperse dye and prevents degradation at high temperatures. [9][16]
Dispersing Agent 0.5 - 1.5 g/L Prevents dye agglomeration and ensures a stable, fine dispersion in the dyebath for uniform dyeing.[16][17] [16][17]

| Dyeing Time | 45 - 60 min at 130°C | Ensures sufficient time for dye to diffuse into the fiber and reach equilibrium. |[9] |

Table 3: Typical Colorfastness Properties of this compound on Polyester

Fastness Test ISO Method Typical Rating (1-5 Scale) Description Reference
Light Fastness ISO 105-B02 5 - 6 Good to very good resistance to fading upon exposure to light. [27]
Washing Fastness ISO 105-C06 4 - 5 Excellent resistance to color loss and staining during washing. [20][27]
Rubbing (Crocking) ISO 105-X12 4 - 5 Excellent resistance to color transfer when rubbed (dry and wet).

| Sublimation Fastness | ISO 105-P01 | 4 | Good resistance to color loss due to heat, important for subsequent heat treatments. |[6] |

Ratings are indicative and can vary based on the depth of shade and processing conditions.

References

Application Notes and Protocols for Disperse Yellow 211 in Dyeing Polyamide and Acetate Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Disperse Yellow 211 for dyeing polyamide (nylon) and acetate (B1210297) fibers. This document includes detailed chemical and physical properties, experimental protocols for dyeing, and fastness data to assist in research and development applications.

Introduction to this compound

This compound, with the Colour Index number 12755, is a monoazo disperse dye known for its brilliant greenish-yellow hue.[1][2] Due to its low water solubility, it is applied to hydrophobic fibers from an aqueous dispersion. It is particularly suitable for dyeing synthetic fibers such as polyester, polyamide, and cellulose (B213188) acetate.[3][4]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 12755
CAS Number 86836-02-4[1][2]
Molecular Formula C₁₅H₁₂ClN₅O₄[1][2]
Molecular Weight 361.74 g/mol [1][2]
Chemical Class Monoazo
Appearance Yellow Powder
Solubility Sparingly soluble in water, soluble in some organic solvents.

Dyeing Mechanism

The application of disperse dyes like this compound to polyamide and acetate fibers is a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber). The dye, being hydrophobic, has a higher affinity for the less polar fiber than for the aqueous dye bath. The dyeing process is typically carried out at elevated temperatures, which increases the energy of the dye molecules and swells the amorphous regions of the fiber, facilitating dye penetration and diffusion. The dye molecules are then held within the fiber matrix by van der Waals forces and hydrogen bonds.

Experimental Protocols

The following are detailed protocols for the exhaustion dyeing of polyamide and acetate fibers with this compound.

Dyeing Protocol for Polyamide (Nylon) Fibers

This protocol is a standard exhaustion dyeing method for polyamide fibers.

Materials and Equipment:

  • Polyamide fabric

  • This compound

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Levelling agent for polyamide

  • Acetic acid (or other suitable acid for pH control)

  • Sodium carbonate (for post-dyeing clearing, if necessary)

  • Laboratory dyeing machine (e.g., a beaker dyeing machine)

  • Spectrophotometer for measuring dye exhaustion (optional)

Procedure:

  • Preparation of the Dyebath:

    • Set the liquor ratio to 20:1 (20 parts water to 1 part fabric by weight).

    • Add 1.0 g/L of a suitable dispersing agent to the water.

    • Add 1.0 g/L of a levelling agent formulated for polyamide.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Carefully paste the required amount of this compound (e.g., 1.0% on weight of fiber, o.w.f.) with a small amount of cold water and the dispersing agent, then add it to the dyebath.

  • Dyeing Cycle:

    • Introduce the polyamide fabric into the dyebath at 40°C.

    • Raise the temperature to 100-110°C at a rate of 1.5°C per minute.

    • Hold the temperature at 100-110°C for 45-60 minutes.

    • Cool the dyebath down to 70°C at a rate of 2°C per minute.

  • Rinsing and After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with warm water (50-60°C) for 10 minutes.

    • A reduction clearing step may be necessary to remove surface dye and improve wash fastness. Prepare a fresh bath with:

      • 2 g/L Sodium hydrosulfite

      • 2 g/L Sodium carbonate

    • Treat the fabric in this bath at 60-70°C for 15-20 minutes.

    • Rinse with hot water, then cold water.

    • Neutralize with a weak solution of acetic acid (1 g/L) for 5 minutes.

    • Final cold rinse.

  • Drying:

    • Hydroextract the fabric and dry at a temperature not exceeding 100°C.

Dyeing Protocol for Acetate Fibers

This protocol outlines a typical procedure for dyeing cellulose acetate fibers.

Materials and Equipment:

  • Cellulose acetate fabric

  • This compound

  • Dispersing agent

  • Carrier (optional, for deeper shades at lower temperatures)

  • Non-ionic detergent

  • Laboratory dyeing machine

Procedure:

  • Preparation of the Dyebath:

    • Set the liquor ratio to 20:1.

    • Add 1.0 g/L of a suitable dispersing agent.

    • The pH of the dyebath is typically neutral to slightly acidic (pH 6-7).

    • Paste the required amount of this compound (e.g., 1.0% o.w.f.) with a dispersing agent and add to the dyebath.

  • Dyeing Cycle:

    • Enter the acetate fabric into the dyebath at 50°C.

    • Raise the temperature to 80-85°C at a rate of 1.5°C per minute.[5]

    • Maintain this temperature for 60-90 minutes.[5]

    • Cool the dyebath to 60°C.

  • Rinsing and Scouring:

    • Drain the dyebath.

    • Rinse the fabric with warm water.

    • Scour the dyed fabric with a solution containing 1 g/L of a non-ionic detergent at 50-60°C for 15 minutes to remove any loose dye.

    • Rinse thoroughly with warm and then cold water.

  • Drying:

    • Dry the fabric at a low temperature (below 80°C) to prevent glazing or delustering of the acetate fibers.

Fastness Properties

The fastness properties of this compound on polyamide and acetate fibers are crucial for determining the end-use suitability of the dyed material. The following table summarizes typical fastness ratings.

Fastness PropertyTest MethodPolyamide (Nylon)Acetate
Washing Fastness (Color Change) ISO 105-C064-54
Washing Fastness (Staining) ISO 105-C0643-4
Light Fastness (Xenon Arc) ISO 105-B026-7[2]5
Rubbing Fastness (Dry) ISO 105-X124-54
Rubbing Fastness (Wet) ISO 105-X1243-4
Perspiration Fastness (Alkaline & Acid) ISO 105-E045[2]4
Sublimation Fastness ISO 105-P014-54

Ratings are on a scale of 1 to 5 for washing, rubbing, and perspiration fastness (5 being excellent), and 1 to 8 for light fastness (8 being excellent).

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_finish Finishing A Weigh Fiber and Dye B Prepare Dyebath Auxiliaries A->B C Set pH and Temperature B->C D Introduce Fiber to Dyebath C->D E Temperature Ramp-up D->E F Hold at Dyeing Temperature E->F G Cooling F->G H Rinsing G->H I Reduction Clearing (Polyamide) / Scouring (Acetate) H->I J Neutralization & Final Rinse I->J K Hydroextraction J->K L Drying K->L

Caption: General workflow for exhaustion dyeing of synthetic fibers.

Fastness_Testing_Workflow cluster_sample Sample Preparation cluster_testing Fastness Tests cluster_eval Evaluation S1 Cut Dyed Fabric Specimen S2 Attach Multi-fiber Strip (for Wash/Perspiration) S1->S2 T2 Light Fastness Test (ISO 105-B02) S1->T2 T3 Rubbing Test (ISO 105-X12) S1->T3 T1 Washing Test (ISO 105-C06) S2->T1 E1 Assess Color Change using Grey Scale T1->E1 E2 Assess Staining on Adjacent Fabric T1->E2 E3 Compare with Blue Wool Standards (Light Fastness) T2->E3 T3->E2 Staining on Crock Cloth

Caption: Workflow for color fastness testing of dyed textiles.

Troubleshooting and Optimization

  • Uneven Dyeing (Barriness) in Polyamide: This can be caused by variations in the fiber's affinity for the dye. Ensure the use of an effective levelling agent and a controlled rate of temperature rise, especially in the critical temperature range for dye uptake.

  • Poor Wash Fastness: Inadequate removal of surface dye is a common cause. A thorough reduction clearing (for polyamide) or scouring (for acetate) after dyeing is essential.

  • Shade Variation: The pH of the dyebath is critical and should be carefully controlled throughout the dyeing process.

  • Dye Agglomeration: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath to prevent specking.

These application notes and protocols are intended as a guide. Researchers and scientists are encouraged to optimize these procedures based on their specific equipment, substrate, and desired end-product characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Yellow 211 Dyeing Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pH conditions for dyeing with Disperse Yellow 211.

Troubleshooting Guide

Q1: Why is my dyed fabric showing uneven color (patchiness or streaks)?

A1: Uneven dyeing with this compound can be attributed to several factors related to pH and the overall dyeing process.

  • Improper pH Control: An unstable or incorrect pH in the dyebath is a primary cause. Disperse dyes, including Yellow 211, are most stable in a weakly acidic medium, typically between pH 4.5 and 5.5.[1] If the pH is too high or fluctuates, it can lead to dye agglomeration and uneven deposition on the fabric.

  • Inadequate Dispersant: An insufficient amount of dispersing agent can cause dye particles to clump together, resulting in spotting and uneven coloration.[2][3] Conversely, an excessive amount can also lead to unevenness.[2]

  • Poor Dye Dispersion: If the dye is not properly dispersed before adding it to the dyebath, it can lead to color spots. Ensure the dye powder is thoroughly pasted with a small amount of water before dilution.

Q2: The color yield (K/S value) of my dyed fabric is lower than expected. What could be the cause?

A2: Low color yield can be a result of several factors, with pH playing a crucial role.

  • Suboptimal pH: Dyeing outside the optimal pH range can significantly reduce dye uptake. For this compound, studies have shown that different pH levels require different optimal temperatures and times to maximize color strength.[2][3] For instance, one study found that at pH 8, a higher temperature (90°C) was optimal, while at pH 11, a lower temperature (70°C) yielded good results with microwave treatment.[2][3]

  • Dye Hydrolysis: At alkaline pH levels (pH > 6), many disperse dyes can undergo hydrolysis, especially at the high temperatures used for polyester (B1180765) dyeing.[4] This chemical breakdown of the dye molecule leads to a change in color and a reduction in color depth.[4]

  • Incorrect Temperature or Time: The diffusion of disperse dyes into polyester fibers is highly dependent on temperature and time. If the temperature is too low or the dyeing time is too short for the chosen pH, the dye may not have sufficient energy and time to penetrate the fiber, resulting in a lighter shade.

Q3: I'm observing a change in the shade of yellow after the dyeing process. Why is this happening?

A3: A shift in the final color can be a direct consequence of the chemical stability of the dye in the dyebath.

  • Alkaline Sensitivity: this compound, being an azo dye, can be sensitive to alkaline conditions.[1][5] Dyeing at a pH higher than the recommended range can cause a chemical reaction (hydrolysis) that alters the chromophore of the dye molecule, leading to a different shade.[1][4]

  • Contaminants in the Dyebath: The presence of alkaline substances from water, auxiliary chemicals, or even the fabric itself can raise the pH of the dyebath during the dyeing process, causing a color shift.[4] It is crucial to use high-quality water and chemicals and to pre-treat the fabric if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for dyeing with this compound?

A1: For optimal stability and performance, this compound should be applied in a weakly acidic dyebath with a pH range of 4.5 to 5.5.[1] This range ensures the stability of the dye and promotes good exhaustion and levelness.

Q2: Can I dye with this compound in an alkaline (high pH) medium?

A2: While it is possible to dye in an alkaline medium (e.g., pH 11), it requires careful optimization of other parameters like temperature and time to achieve good results.[2][3] However, there is a higher risk of dye hydrolysis, which can lead to lower color yield and a change in shade.[4] Research has shown that under specific conditions, such as with microwave assistance, good color strength can be achieved at pH 11.[2][3]

Q3: How does pH affect the colorfastness of fabrics dyed with this compound?

A3: The pH of the dyeing process can influence the final fastness properties of the dyed fabric. Dyeing under optimal pH conditions generally leads to better penetration and fixation of the dye within the fiber, resulting in good to excellent fastness to washing, rubbing, and light.[2] Studies have reported good to excellent fastness properties for this compound when dyed at both pH 8 and pH 11 under optimized conditions.[2]

Q4: What should I use to adjust the pH of the dyebath?

A4: Acetic acid is commonly used to adjust the dyebath to the desired acidic pH.[1] For maintaining the pH during the dyeing process, a buffering system, such as an acetic acid/sodium acetate (B1210297) buffer, can be employed.

Data Summary

Table 1: Optimized Dyeing Parameters for this compound at Different pH Levels (with Microwave Treatment)

ParameterpH 8pH 11
Optimal Temperature 90°C70°C
Optimal Time 40 min35 min
Optimal Dispersant Amount 2 g/100mL1 g/100mL
Optimal Dye Bath Volume 70 mL50 mL

Data extracted from a study on microwave-assisted dyeing of polyester.[2][3]

Table 2: Colorfastness Properties of this compound at Different pH Levels (with Microwave Treatment)

Fastness PropertypH 8pH 11
Light Fastness Good to ExcellentGood to Excellent
Washing Fastness Good to ExcellentGood to Excellent
Rubbing Fastness Good to ExcellentGood to Excellent

Ratings are based on ISO standard methods as reported in a study on microwave-assisted dyeing.[2]

Experimental Protocols

1. Protocol for pH Adjustment of the Dyebath

  • Objective: To prepare a dyebath with a specific and stable pH for dyeing with this compound.

  • Materials:

    • This compound dye

    • Dispersing agent

    • Deionized water

    • Acetic acid (to lower pH)

    • Sodium carbonate (soda ash) or sodium hydroxide (B78521) (to raise pH, if necessary for experimental purposes)

    • pH meter or pH indicator strips

    • Beakers and graduated cylinders

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Prepare the required volume of deionized water in a beaker.

    • Add the dispersing agent to the water and stir until fully dissolved.

    • Carefully add the pre-dispersed this compound dye to the solution and mix thoroughly.

    • Measure the initial pH of the dyebath.

    • To lower the pH, add acetic acid dropwise while continuously stirring and monitoring the pH until the target value (e.g., pH 5.0) is reached.

    • If a higher pH is required for experimental purposes, add a dilute solution of sodium carbonate or sodium hydroxide dropwise with caution, as high alkalinity can degrade the dye.

    • Allow the dyebath to stabilize for a few minutes and re-check the pH before introducing the fabric.

2. Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound

  • Objective: To dye polyester fabric with this compound under controlled pH and temperature conditions.

  • Materials:

    • Polyester fabric, pre-washed and dried

    • Prepared dyebath with adjusted pH

    • High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyer)

    • Reduction clearing solution (e.g., sodium hydrosulfite and sodium hydroxide)

  • Procedure:

    • Set the dyeing machine to the desired temperature profile. A typical rate of temperature rise is 1-2°C per minute.

    • Place the polyester fabric into the dyeing machine.

    • Add the pH-adjusted dyebath to the machine. Ensure the material-to-liquor ratio is appropriate (e.g., 1:10).

    • Start the dyeing program. The machine will gradually heat the dyebath to the target temperature (e.g., 130°C for conventional high-temperature dyeing, or the optimized temperatures from Table 1 for microwave-assisted methods).

    • Hold the temperature at the target for the specified duration (e.g., 30-60 minutes).

    • After the dyeing cycle, cool the machine down to about 70°C.

    • Drain the dyebath.

    • Perform a rinse with hot water.

    • Carry out a reduction clearing process to remove unfixed surface dye. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water until the water runs clear.

    • Dry the dyed fabric.

Visualizations

experimental_workflow cluster_prep Dyebath Preparation cluster_dyeing Dyeing Process cluster_finishing Post-Dyeing Treatment start Start disperse_dye Disperse Dye & Water start->disperse_dye add_dispersant Add Dispersing Agent disperse_dye->add_dispersant adjust_ph Adjust pH (4.5-5.5) add_dispersant->adjust_ph introduce_fabric Introduce Polyester Fabric adjust_ph->introduce_fabric ramp_temp Ramp Temperature (e.g., to 130°C) introduce_fabric->ramp_temp hold_temp Hold Temperature (30-60 min) ramp_temp->hold_temp cool_down Cool Down hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse reduction_clear->rinse2 dry Dry rinse2->dry end Finished Fabric dry->end

Caption: Experimental workflow for dyeing polyester with this compound.

troubleshooting_logic cluster_uneven Uneven Color cluster_low_yield Low Color Yield cluster_shade_change Shade Change issue Dyeing Issue Encountered check_ph Check pH Stability & Range issue->check_ph verify_ph Verify Optimal pH for Temp/Time issue->verify_ph test_alkali_sensitivity Test for Alkali Sensitivity issue->test_alkali_sensitivity check_dispersant Verify Dispersant Amount check_ph->check_dispersant check_dispersion Ensure Proper Dye Dispersion check_dispersant->check_dispersion check_alkalinity Check for Dye Hydrolysis (High pH) verify_ph->check_alkalinity verify_conditions Confirm Dyeing Temp & Time check_alkalinity->verify_conditions analyze_dyebath Analyze Dyebath for Contaminants test_alkali_sensitivity->analyze_dyebath

Caption: Troubleshooting logic for common issues in this compound dyeing.

References

Technical Support Center: Disperse Yellow 211 Dye Uptake Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature for the uptake of Disperse Yellow 211 dye.

Frequently Asked Questions (FAQs)

Q1: What is the conventional temperature range for dyeing with this compound?

A1: Conventionally, disperse dyeing of polyester (B1180765) fabrics is carried out at temperatures between 110-140°C.[1][2] However, recent studies have shown that pre-treatment of the fabric with microwave or UV radiation can significantly lower the optimal dyeing temperature.[1][2]

Q2: How does pH influence the optimal dyeing temperature for this compound?

A2: The pH of the dye bath plays a crucial role in determining the optimal temperature for dye uptake. For instance, in studies involving microwave-treated polyester, the optimal temperature was found to be 90°C at a pH of 8, while it was 60°C at a more alkaline pH of 11.[1] Similarly, for UV-treated polyester, the optimal temperature was 70°C at pH 8 and 100°C at pH 11.[2]

Q3: What is the effect of exceeding the optimal dyeing temperature?

A3: Exceeding the optimal dyeing temperature can be counterproductive. At temperatures above the optimum, a phenomenon known as desorption is favored, where the dye molecules begin to move out of the fabric and back into the dye bath.[1] This can lead to a lower color strength (K/S value) and potentially impact the fastness properties of the dyed fabric.[1][3]

Q4: Can pre-treatment of the fabric affect the dyeing temperature?

A4: Yes, pre-treatment methods such as microwave and ultraviolet (UV) irradiation have been shown to reduce the required dyeing temperature.[1][2] For example, microwave treatment of polyester fabric has resulted in good color strength at temperatures as low as 70°C and 90°C, depending on the pH.[4][5] UV treatment has also demonstrated the ability to achieve optimal dyeing at 70°C and 100°C.[2]

Q5: What are some common issues that can arise during the dyeing process with this compound?

A5: Common issues include uneven dyeing, poor color yield, and dye spots. These can be caused by a variety of factors such as improper dispersion of the dye, incorrect pH, temperature fluctuations, and the presence of residual oils on the fabric.[6][7] Using an appropriate dispersing agent and ensuring thorough pre-treatment of the fabric can help mitigate these problems.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Color Yield (Pale Shades) Dyeing temperature is too low or too high (desorption).Optimize the dyeing temperature based on the fabric pre-treatment and dye bath pH. Refer to the data tables for recommended starting points.[1][2][3]
Incorrect pH of the dye bath.Adjust the pH of the dye bath to the optimal range. For this compound, a slightly acidic pH of 4.5-5.5 is generally recommended for conventional dyeing.[8]
Uneven Dyeing or Patchiness Poor dispersion of the dye in the bath.Ensure the use of a high-quality dispersing agent to maintain a stable and fine dispersion of the dye particles.[8][9]
Temperature is rising too quickly.Control the rate of temperature increase to allow for even dye migration and absorption into the fabric.
Dye Spots Agglomeration of dye particles.Improve dye dispersion by using an effective dispersing agent and ensuring the dye is properly dissolved before starting the dyeing process.[6][7]
Presence of impurities or oils on the fabric.Thoroughly clean and pre-treat the fabric to remove any substances that may interfere with dye uptake.
Poor Color Fastness Dyeing temperature was not optimal, leading to poor dye penetration and fixation.Re-evaluate and optimize the dyeing temperature to ensure proper diffusion and fixation of the dye within the fiber structure.[1]
Incorrect pH during dyeing.Maintain the correct pH throughout the dyeing process to ensure dye stability and proper interaction with the fabric.[8]

Quantitative Data Summary

Table 1: Optimal Dyeing Temperatures for this compound with Fabric Pre-treatment

Fabric Pre-treatmentDye Bath pHOptimal Temperature (°C)Reference
Microwave Irradiation890[1][4][5]
Microwave Irradiation1170[4][5]
Ultraviolet (UV) Irradiation870[2]
Ultraviolet (UV) Irradiation11100[2][10]
Conventional (No Pre-treatment)Not Specified130[3]

Experimental Protocols

1. General Protocol for Disperse Dyeing of Polyester

This protocol is a generalized procedure based on common practices for dyeing polyester with disperse dyes.

  • Materials: Polyester fabric, this compound, dispersing agent, acetic acid (to adjust pH), deionized water.

  • Equipment: Laboratory dyeing machine (e.g., beaker dyer), pH meter, spectrophotometer (for color strength measurement).

  • Procedure:

    • Prepare the dye bath by dissolving the required amount of this compound and a dispersing agent in deionized water.

    • Adjust the pH of the dye bath to the desired level (typically 4.5-5.5 for conventional dyeing) using acetic acid.[8]

    • Introduce the polyester fabric into the dye bath.

    • Raise the temperature of the dye bath to the target dyeing temperature at a controlled rate.

    • Maintain the dyeing temperature for a specified duration (e.g., 30-60 minutes).

    • Cool the dye bath down.

    • Remove the dyed fabric, rinse it thoroughly, and allow it to dry.

    • Evaluate the dye uptake by measuring the color strength (K/S value) using a spectrophotometer.

2. Protocol for Temperature Optimization with Microwave Pre-treated Polyester

This protocol is adapted from the study on microwave-treated polyester.[1]

  • Fabric Pre-treatment: Expose the polyester fabric to microwave radiation for a specified duration (e.g., 6 minutes).[1]

  • Dyeing Procedure:

    • Prepare separate dye baths with pH adjusted to 8 and 11.

    • For each pH level, conduct a series of dyeings at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

    • Follow the general dyeing procedure (steps 3-8 from the general protocol).

    • Compare the K/S values obtained at different temperatures for each pH to determine the optimal dyeing temperature. The study found optimal temperatures of 90°C for pH 8 and 60°C for pH 11.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output start Start: Define Temperature Range prep_fabric Fabric Preparation (e.g., Scouring, Pre-treatment) start->prep_fabric prep_dyebath Dye Bath Preparation (Dye, Dispersant, pH Adjustment) prep_fabric->prep_dyebath dyeing_series Perform Dyeing at Multiple Temperatures prep_dyebath->dyeing_series measurement Measure Color Strength (K/S Value) dyeing_series->measurement data_analysis Analyze K/S vs. Temperature Data measurement->data_analysis det_optimum Determine Optimal Temperature data_analysis->det_optimum end End: Optimized Protocol det_optimum->end

Caption: Workflow for Temperature Optimization of this compound Dye Uptake.

References

Troubleshooting uneven dyeing with Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with Disperse Yellow 211.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a disperse dye with the chemical formula C₁₅H₁₂ClN₅O₄.[1][2] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and its blends.[3][4][5] Due to its stable molecular structure and fine powder form, it allows for easy dispersion and consistent, bright yellow coloration.[3] It is known for its excellent dry rubbing resistance and light fastness.[3][4]

Q2: What are the common causes of uneven dyeing with this compound?

Uneven dyeing with this compound on polyester and other synthetic fibers can arise from several factors:

  • Improper pH Control: The stability and exhaustion of this compound are highly dependent on the pH of the dye bath.[6][7][8][9] An incorrect pH can lead to poor dye uptake and instability.[6][7]

  • Incorrect Temperature Management: Rapid or inconsistent temperature changes during the dyeing process can cause the dye to deposit unevenly on the fiber surface.[10][11]

  • Poor Dye Dispersion: Agglomeration of dye particles in the dye bath can lead to color spots and unevenness.[12][13] This can be a result of inadequate dispersing agent, poor dye quality, or unfavorable dyeing conditions.[12]

  • Inadequate Fabric Preparation: The presence of oils, sizing agents, or other impurities on the fabric surface can hinder uniform dye penetration.[11][12][14]

  • Improper Selection or Concentration of Auxiliaries: The choice and amount of dispersing and leveling agents are critical for achieving a level dyeing.[11][12]

Troubleshooting Guide for Uneven Dyeing

This guide addresses common issues of uneven dyeing encountered when using this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Streaky or Patchy Dyeing Poor dye migration and leveling.- Employ a slower and more controlled rate of temperature increase, particularly between 80°C and 130°C.[12]- Introduce or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[11][12]- Ensure proper agitation and circulation of the dye bath.[12]
Color Spots or Stains Agglomeration of dye particles.- Ensure the dye is properly pre-dispersed before adding it to the dye bath.[7][15]- Use an adequate amount of a suitable high-temperature dispersing agent.[13][16]- Check the quality of the dye and ensure it is free of impurities.[13]
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters.- Strictly control all dyeing parameters, including liquor ratio, temperature profile, pH, and dyeing time.[12]- Ensure the substrate is from the same batch and has undergone consistent pre-treatment.[12]
Light or Pale Shades Insufficient dye uptake.- Verify that the dyeing temperature reached and was maintained at the recommended level (typically 120-130°C for high-temperature methods).[4]- Check the pH of the dye bath to ensure it is within the optimal acidic range (4.5-5.5).[6][7][8]- Confirm that the correct amount of dye was used for the weight of the fabric.
Poor Wash Fastness Improper after-treatment.- Perform a thorough reduction clearing after dyeing to remove any unfixed dye from the fiber surface.[12]- Ensure adequate rinsing after the reduction clearing to remove all residual chemicals.[11][12]

Experimental Protocols

Recommended Dyeing Parameters for this compound

The optimal dyeing parameters for this compound can vary depending on the specific substrate and equipment used. The following table provides a general guideline for a high-temperature dyeing process.

Parameter Recommended Value Reference
Dyeing Temperature 120-130°C[4]
Dye Bath pH 4.5 - 5.5[5][6][7][8]
Heating Rate 1-2°C/min[12]
Dyeing Time 30-60 minutes at dyeing temperature[7][15]
Dispersing Agent 0.5 - 1.0 g/L[12]
Leveling Agent 0.5 - 1.0 g/L[12]
pH Adjusting Agent Acetic Acid[6][7][8]

Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation: Thoroughly scour the polyester fabric to remove any impurities, oils, or sizing agents.[11][12] Rinse the fabric well and dry.

  • Dye Bath Preparation:

    • Set the desired liquor ratio (e.g., 10:1).

    • Add a wetting agent and a sequestering agent if necessary.

    • Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L).[12]

    • Add a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).[12]

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[6][7][8]

  • Dye Dispersion: Separately, create a paste of the required amount of this compound with a small amount of warm water and a dispersing agent.[7][15] Add this dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the fabric into the dye bath at approximately 60°C.

    • Raise the temperature to the dyeing temperature (e.g., 130°C) at a controlled rate of 1-2°C per minute.[12]

    • Hold at the dyeing temperature for 30-60 minutes.[7][15]

    • Cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Rinse the fabric.

    • Treat the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes to remove unfixed dye.[12]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a mild acid if necessary.

    • Dry the fabric.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Outcome Uneven_Dyeing Uneven Dyeing Observed pH Incorrect pH Uneven_Dyeing->pH Temp Improper Temperature Control Uneven_Dyeing->Temp Dispersion Poor Dye Dispersion Uneven_Dyeing->Dispersion Preparation Inadequate Fabric Preparation Uneven_Dyeing->Preparation Auxiliaries Wrong Auxiliaries Uneven_Dyeing->Auxiliaries Adjust_pH Adjust pH to 4.5-5.5 pH->Adjust_pH Control_Temp Control Heating/Cooling Rate Temp->Control_Temp Improve_Dispersion Ensure Proper Dispersion Dispersion->Improve_Dispersion Clean_Fabric Thoroughly Clean Fabric Preparation->Clean_Fabric Select_Auxiliaries Use Appropriate Auxiliaries Auxiliaries->Select_Auxiliaries Level_Dyeing Level and Even Dyeing Adjust_pH->Level_Dyeing Control_Temp->Level_Dyeing Improve_Dispersion->Level_Dyeing Clean_Fabric->Level_Dyeing Select_Auxiliaries->Level_Dyeing

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Workflow start Start prep Fabric Preparation (Scouring & Rinsing) start->prep bath_prep Dye Bath Preparation (Auxiliaries & pH Adjustment) prep->bath_prep dye_disp Dye Dispersion bath_prep->dye_disp dyeing Dyeing Cycle (Controlled Heating & Holding) dye_disp->dyeing after_treat After-treatment (Reduction Clearing & Rinsing) dyeing->after_treat end End after_treat->end

Caption: High-temperature exhaust dyeing process.

References

Reducing dye aggregation of Disperse Yellow 211 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of Disperse Yellow 211 in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound dispersions.

ProblemPossible CauseRecommended Solution
Inconsistent color yield or shade variation Dye aggregation leading to poor dye uptake and uneven dyeing.[1]1. Optimize pH: Maintain the dye bath pH between 4.5 and 5.5 for high-temperature applications.[2] 2. Control Temperature: For high-temperature dyeing, a range of 90°C to 130°C is often optimal, depending on the substrate and other auxiliaries.[3][4] Avoid excessively high temperatures or rapid heating which can destabilize the dispersion. 3. Ensure Proper Dispersion: Use a high-quality, thermally stable dispersing agent. The concentration of the dispersant may need to be optimized; for instance, in one study, 2 g/100mL of dispersant was found to be effective at pH 8.[3][5]
Appearance of specks or spots on the substrate Agglomerated dye particles depositing on the material's surface.[1]1. Check Water Hardness: Use deionized or soft water with low levels of calcium and magnesium ions, as hard water can cause precipitation of dispersing agents and lead to dye aggregation. 2. Filter the Dispersion: Before use, filter the dye dispersion through a fine filter to remove any large aggregates. 3. Improve Agitation: Ensure adequate and constant agitation of the dye bath to maintain a stable dispersion.
Color of the dye solution appears reddish Presence of contaminating metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).[2]1. Use High-Purity Water: Employ deionized water for all solution preparations. 2. Chelating Agents: Add a chelating agent (e.g., EDTA) to the dye bath to sequester any contaminating metal ions. 3. Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid metal ion contamination.
Precipitation of the dye over time Poor dispersion stability, leading to the settling of dye particles.[1][6]1. Select an Appropriate Dispersant: Use a dispersing agent specifically designed for high-temperature applications that can effectively coat the dye particles and prevent agglomeration through steric or electrostatic repulsion.[1][6] 2. Optimize Dispersant Concentration: Both insufficient and excessive amounts of dispersant can lead to instability. Follow the manufacturer's recommendations and perform optimization studies if necessary. 3. Proper Storage: Store the prepared dye dispersion in a cool, dark place and use it within its recommended shelf life. Avoid repeated heating and cooling cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dispersing this compound?

For high-temperature dyeing applications, the recommended pH range is between 4.5 and 5.5.[2] Maintaining a weakly acidic condition helps to ensure the stability of the dye and the dispersing agent.

Q2: How does temperature affect the stability of this compound dispersions?

While higher temperatures are necessary for dyeing polyester (B1180765) fibers, excessive heat can destabilize the dispersion, leading to aggregation.[1] The optimal temperature depends on the specific application, but for microwave-assisted dyeing of polyester, temperatures around 90°C have been shown to be effective.[3][7]

Q3: What type of dispersing agent should I use for this compound?

Anionic dispersing agents, such as lignosulfonates or naphthalene (B1677914) sulfonic acid condensates, are commonly used for disperse dyes.[1][6] It is crucial to select a dispersant that exhibits good thermal stability, especially for high-temperature dyeing processes. Non-ionic surfactants can also be added to improve leveling and dispersion stability.

Q4: Can I use tap water to prepare my this compound solution?

It is highly recommended to use deionized or soft water. Tap water often contains high concentrations of calcium and magnesium ions (water hardness), which can interact with the dispersing agent, reducing its effectiveness and causing the dye to aggregate.

Q5: My dyed material has a reddish tint. What could be the cause?

A reddish discoloration of this compound can be caused by the presence of copper (Cu²⁺) or iron (Fe³⁺) ions in the dye bath.[2] Ensure the use of deionized water and clean equipment. If necessary, a chelating agent can be added to the formulation.

Data Presentation

The following table summarizes the effect of different dyeing conditions on the color strength (K/S) of polyester fabric dyed with this compound, as reported in a study on sustainable dyeing. A higher K/S value indicates a better dyeing performance and, indirectly, a more stable dye dispersion during the dyeing process.

pHTemperature (°C)Dispersant Concentration (g/100mL)Color Strength (K/S)
8902Good
11701Good

Data adapted from a study on microwave-assisted dyeing of polyester.[3][5]

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test (Filter Paper Method)

This protocol is a common method to assess the high-temperature stability of a disperse dye dispersion.[1][8]

  • Preparation of Dye Liquor:

    • Prepare a 10 g/L solution of this compound in deionized water containing an appropriate dispersing agent.

    • Adjust the pH of the solution to the desired value (e.g., 5.0) using acetic acid.

  • Initial Filtration:

    • Take 500 mL of the prepared dye liquor at room temperature.

    • Filter the solution through a No. 2 filter paper using a Büchner funnel under vacuum.

    • Observe the filter paper for any visible dye particles or specks. Note the filtration time.

  • High-Temperature Treatment:

    • Place 400 mL of the remaining dye liquor in a high-temperature, high-pressure dyeing apparatus.

    • Heat the solution to 130°C and maintain this temperature for 1 hour.

    • Allow the solution to cool down to room temperature.

  • Final Filtration:

    • Filter the heat-treated dye liquor through a fresh No. 2 filter paper using the same setup as in step 2.

    • Observe the filter paper for any color spots or residue and note the filtration time.

  • Interpretation of Results:

    • A stable dispersion will show minimal to no residue on the filter paper both before and after the heat treatment, and the filtration times will be comparable.

    • The presence of significant color spots on the filter paper after heat treatment indicates poor thermal stability and dye aggregation.

Mandatory Visualization

cluster_causes Factors Causing Dye Aggregation cluster_effects Effects of Aggregation cluster_consequences Experimental Consequences HighTemp High Temperature Aggregation Dye Aggregation HighTemp->Aggregation IncorrectpH Incorrect pH IncorrectpH->Aggregation HardWater Hard Water (Ca²⁺, Mg²⁺) HardWater->Aggregation PoorDispersant Ineffective Dispersant PoorDispersant->Aggregation MetalIons Metal Ions (Fe³⁺, Cu²⁺) ShadeChange Shade Change MetalIons->ShadeChange direct effect PoorDispersion Poor Dispersion Stability Aggregation->PoorDispersion ColorSpots Color Spots / Specks PoorDispersion->ColorSpots InconsistentYield Inconsistent Color Yield PoorDispersion->InconsistentYield Precipitation Precipitation PoorDispersion->Precipitation

Caption: Factors leading to this compound aggregation and its consequences.

cluster_workflow Troubleshooting Workflow for Dye Aggregation Start Dispersion Issue Observed (e.g., color spots, low yield) CheckpH Is pH between 4.5-5.5? Start->CheckpH AdjustpH Adjust pH with Acetic Acid CheckpH->AdjustpH No CheckWater Is water deionized? CheckpH->CheckWater Yes AdjustpH->CheckWater UseDIWater Use Deionized Water & Consider Chelating Agent CheckWater->UseDIWater No CheckDispersant Is dispersant thermally stable? CheckWater->CheckDispersant Yes UseDIWater->CheckDispersant ChangeDispersant Select High-Quality, Thermally Stable Dispersant CheckDispersant->ChangeDispersant No CheckTemp Is heating rate controlled? CheckDispersant->CheckTemp Yes ChangeDispersant->CheckTemp ControlHeating Control Heating Rate & Optimize Temperature CheckTemp->ControlHeating No StableDispersion Stable Dispersion Achieved CheckTemp->StableDispersion Yes ControlHeating->StableDispersion

Caption: A logical workflow for troubleshooting this compound aggregation issues.

References

Improving the light fastness of fabrics dyed with Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the light fastness of fabrics dyed with Disperse Yellow 211. This resource provides troubleshooting guides and frequently asked questions to assist researchers and scientists in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and why is it important for this compound?

Light fastness is a measure of a dyed fabric's resistance to fading when exposed to light.[1][2] For textiles dyed with this compound, particularly those intended for applications with significant light exposure like automotive interiors, outdoor apparel, and home furnishings, poor light fastness can lead to premature color loss and product failure.[1] Achieving a high light fastness rating (e.g., ≥ Grade 5 under ISO 105-B02) is a critical performance parameter.[1]

Q2: What are the primary factors that negatively affect the light fastness of this compound?

Several factors can contribute to the degradation of this compound on fabric:

  • Dye Structure: Azo-based disperse dyes, which includes many yellow dyes, generally exhibit lower intrinsic light fastness compared to other structures like anthraquinone.[1]

  • Shade Depth: Pale or light shades are more susceptible to fading because a lower concentration of dye molecules is present, making the effect of photodegradation more apparent.[1][3] Deeper shades tend to show better resistance.[1][3]

  • Unfixed Surface Dye: Residual dye particles that are not fully penetrated and fixed within the fiber matrix are highly prone to fading and can reduce the overall fastness rating.[4]

  • Finishing Auxiliaries: The use of certain finishing agents, such as cationic softeners or some formaldehyde-containing fixing agents, can negatively impact light fastness.[3][5]

  • Thermal Migration: During high-temperature processes like heat-setting, disperse dye molecules can migrate from the fiber's interior to the surface, where they are more vulnerable to light.[5][6]

Q3: What is a UV absorber and how does it improve light fastness?

A UV absorber is an organic compound that protects the dye by absorbing harmful ultraviolet (UV) radiation and dissipating it as harmless thermal energy.[3] These compounds, such as those based on benzotriazole (B28993) or benzophenone (B1666685) structures, act like a sunscreen for the dye, preventing the UV energy from breaking down the dye's chromophoric system.[1][3][7] They can be applied during the dyeing process or as a post-treatment.[8][9]

Troubleshooting Guide

Problem: The light fastness rating of my polyester (B1180765) fabric dyed with this compound is below the required standard (e.g., < Grade 5).

This guide provides a systematic approach to identifying and resolving the cause of poor light fastness.

Troubleshooting Workflow

G start Start: Poor Light Fastness (Rating < 5) check_process Step 1: Review Dyeing & Finishing Process start->check_process rc Was Reductive Clearing Sufficient? check_process->rc Check Cleaning check_dye Step 2: Evaluate Dye & Shade shade_depth Is the shade pale? check_dye->shade_depth Check Shade implement_aftertreatment Step 3: Implement Protective After-Treatments uv_absorber Was a UV Absorber used? implement_aftertreatment->uv_absorber Check Additives solution_found End: Light Fastness Improved heat_set Was Heat Setting Temp. Optimized (<150-180°C)? rc->heat_set Yes optimize_rc Action: Optimize Reductive Clearing Process rc->optimize_rc No heat_set->check_dye Yes optimize_heat Action: Lower Heat Setting Temperature heat_set->optimize_heat No optimize_rc->check_process optimize_heat->check_process dye_selection Is a high-energy, high light fastness grade dye used? shade_depth->dye_selection No increase_depth Action: Increase Shade Depth if possible shade_depth->increase_depth Yes dye_selection->implement_aftertreatment Yes select_hlf_dye Action: Select 'HL' or 'LF' grade disperse dye dye_selection->select_hlf_dye No increase_depth->check_dye select_hlf_dye->check_dye uv_absorber->solution_found Yes apply_uv Action: Apply UV Absorber (e.g., Benzotriazole type) uv_absorber->apply_uv No apply_uv->solution_found

Caption: Troubleshooting workflow for poor light fastness.

Step 1: Verify the Dyeing and Post-Treatment Process

Issue: Incomplete removal of surface dye or thermal migration is a common cause of poor light fastness.

Solution:

  • Reductive Clearing: Ensure a thorough reductive clearing process was performed after dyeing. This step is crucial for removing unfixed dye from the fiber surface.[4][10] Inadequate clearing leaves residual dye that fades quickly.

  • Heat Setting: Review the heat fixation or finishing temperature. High temperatures (e.g., above 180°C) can cause the dye to migrate to the fiber surface.[1][6][10] If possible, use lower heat-setting temperatures or dyes with higher thermal migration resistance. For every 10°C increase above 150°C, the fastness grade can drop by half a point.[10]

Step 2: Evaluate Dye Selection and Shade Depth

Issue: The intrinsic properties of the dye and its concentration on the fabric significantly impact performance.

Solution:

  • Dye Selection: For applications requiring high light fastness, ensure you are using a high-energy or "HL" / "LF" (High Lightfastness) grade of disperse dye.[1] While this compound is specified, verify its grade and consider alternatives if its intrinsic fastness is insufficient for the end-use.

  • Shade Depth: Light fastness is inherently lower in pale shades.[1][3][11] If the experimental parameters allow, a slight increase in the depth of the shade can improve the light fastness rating.

Step 3: Implement Protective Chemical After-Treatments

Issue: The dyed fabric lacks a protective mechanism against UV radiation.

Solution:

  • Apply a UV Absorber: This is one of the most effective methods.[1][12] Incorporating a UV absorber, such as a benzotriazole or benzophenone derivative, into the dyebath or applying it as a post-treatment can significantly improve light fastness.[1][7][8][13]

  • Use a Light Stabilizer: In some cases, Hindered Amine Light Stabilizers (HALS) can be used to form a protective film that delays photodegradation.[1]

Data on Improvement Methods

The following table summarizes the expected improvements in light fastness ratings from various methods. Ratings are based on the Blue Wool Scale (1-8), where a higher number indicates better fastness.

MethodTypical Improvement (Grades)Key Considerations
Optimized Reductive Clearing 0.5 - 1.0Essential for removing surface dye, which has very poor fastness.[4][11]
Lowering Heat-Set Temperature 0.5 - 1.0Reduces thermal migration of the dye to the surface.[10]
Application of UV Absorber 1.0 - 2.0Directly protects the dye from UV degradation.[8][13] Effectiveness depends on concentration.
Increasing Shade Depth 0.5 - 1.5Moving from a pale to a medium/dark shade increases the dye concentration.[3][11]
Using Cationic/Silicone Fixatives VariableCan improve wash and light stability, especially for pale shades.[1] However, some cationic agents can reduce light fastness.[3][5]

Experimental Protocols

Protocol 1: Light Fastness Testing (ISO 105-B02)

This protocol outlines the standard method for determining color fastness to light.

Experimental Workflow: ISO 105-B02

Caption: Standard workflow for light fastness testing.

  • Purpose: To assess the resistance of the color of the fabric to the action of an artificial light source that mimics natural daylight.[14][15]

  • Apparatus: Xenon-arc lamp fading apparatus, Blue Wool Standards (a series of eight blue wool fabrics with known, graded light fastness from 1 to 8), grey scale for assessing change in color.[14][16]

  • Procedure: a. A specimen of the dyed fabric is mounted on a card alongside the Blue Wool Standards.[14] b. A portion of both the specimen and the standards is covered with an opaque mask. c. The mounted samples are placed in the Xenon-arc lamp apparatus and exposed to light under controlled conditions of temperature and humidity.[14][16] d. The exposure continues until a specified contrast is achieved between the exposed and unexposed parts of one of the Blue Wool Standards.

  • Evaluation: The light fastness rating is determined by comparing the fading of the dyed fabric specimen with the fading of the Blue Wool Standards.[14] The rating assigned corresponds to the number of the Blue Wool Standard that exhibits a similar degree of fading.

Protocol 2: Application of a UV Absorber (Exhaust Method)

This protocol describes applying a UV absorber during the dyeing process.

  • Purpose: To improve the light fastness of polyester dyed with this compound by co-applying a UV protective agent.

  • Materials: Polyester fabric, this compound, dispersing agent, pH buffer (e.g., acetic acid), UV absorber (e.g., benzotriazole-type, formulated for exhaust application).[1][8]

  • Procedure: a. Set the dyebath with water, dispersing agent, and pH buffer to achieve a pH of 4.5-5.5. b. Add the UV absorber to the bath. Application rates are typically 1.0% to 3.0% on the weight of the fabric (owf).[8] c. Add the pre-dispersed this compound dye. d. Load the fabric into the dyeing machine. Raise the temperature to 130°C at a rate of 1-2°C/minute and hold for 30-60 minutes. e. Cool the dyebath, rinse the fabric, and perform a reductive clearing treatment to remove surface dye. f. Dry the fabric at a controlled temperature (e.g., below 150°C) to prevent thermal migration.

References

Effect of leveling agents on Disperse Yellow 211 dyeing performance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Yellow 211 Dyeing Performance

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of leveling agents in the dyeing of polyester (B1180765) and other hydrophobic fibers with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a leveling agent in the dyeing process with this compound?

A1: A leveling agent, also known as a retarding agent, is a chemical auxiliary that promotes uniform and even distribution of this compound onto the textile substrate.[1][2] Its main functions are to slow down the initial rate of dye uptake by the fibers and to improve dye migration.[3][4] This controlled process helps prevent issues like blotchiness, streakiness, and shade variations, ensuring a consistent color throughout the material.[1][3]

Q2: What is the difference between a leveling agent and a dispersing agent?

A2: While both are crucial for disperse dyeing, they serve different primary purposes.

  • Dispersing Agent: The main role of a dispersing agent is to keep the sparingly soluble this compound particles finely and uniformly suspended in the dyebath, preventing them from clumping together (agglomeration).[1][3] This ensures the dye is available in a consistent form for absorption by the fiber.[3]

  • Leveling Agent: A leveling agent works on the interaction between the dye and the fiber. It controls the speed of dye absorption and helps to redistribute dye from areas of high concentration to areas of lower concentration, a process known as migration.[3][5]

Q3: What types of leveling agents are suitable for high-temperature dyeing of polyester with this compound?

A3: For high-temperature (HT) dyeing of polyester (typically at 125-135°C), non-ionic surfactants are generally used as leveling agents.[6][7][8] These can include ethoxylated fatty alcohols or castor oil ethoxylated products.[9] They work by forming a temporary association with the dye molecules, which moderates their exhaustion onto the fiber and enhances migration at peak temperatures.[3][6]

Q4: Can the concentration of the leveling agent affect the final color yield (K/S value)?

A4: Yes, the concentration of the leveling agent is a critical parameter. While it promotes even dyeing, an excessive concentration can have a restraining effect, leading to a lower final color yield (K/S value) because it hinders the overall exhaustion of the dye from the bath onto the fiber.[3][10] It is essential to optimize the concentration to balance leveling properties with color strength.

Q5: What is the optimal pH for a dyebath containing this compound?

A5: The dyebath for this compound should be weakly acidic, typically in a pH range of 4.5 to 5.5.[11][12] This pH range ensures the stability of the disperse dye and promotes satisfactory exhaustion onto the polyester fibers.[11][12] Acetic acid is commonly used to maintain this pH.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Dyeing (Streaks, Patches) [13]1. Rapid Temperature Rise: The dye rushes onto the fabric too quickly. 2. Inadequate Leveling Agent: Insufficient concentration or improper type of leveling agent.[14] 3. Poor Dye Dispersion: Dye particles are agglomerating in the bath.[15] 4. Improper Fabric Preparation: Residual oils, sizes, or impurities on the fabric are hindering dye uptake.[14][15]1. Employ a slower, more controlled rate of temperature increase, especially in the critical range of 80°C to 130°C.[15] 2. Increase the concentration of a suitable high-temperature leveling agent. Ensure the chosen agent promotes good migration.[6][15] 3. Verify the presence of an adequate dispersing agent. Ensure the dye was properly pasted before adding to the bath.[16] 4. Ensure the fabric has been thoroughly scoured to remove any contaminants before dyeing.[14][16]
Poor Color Yield (Pale Shade) 1. Excessive Leveling Agent: Too much leveling agent is retarding dye exhaustion.[3][10] 2. Incorrect Dyeing Temperature: The temperature did not reach the optimal level (typically 130°C for HT method).[14][15] 3. Incorrect pH: The dyebath pH is outside the optimal 4.5-5.5 range.[11]1. Reduce the concentration of the leveling agent to the recommended level for the specific shade depth. 2. Calibrate equipment and ensure the dyeing cycle reaches and holds at the recommended temperature for the required duration (e.g., 45-60 minutes at 130°C).[17] 3. Adjust the dyebath pH to between 4.5 and 5.5 using acetic acid.[11]
Color Spots or Stains [13]1. Dye Agglomeration: Poor dispersion caused by insufficient dispersing agent or low cloud point of a non-ionic agent.[3][8] 2. Improper Dye Preparation: The dye was not properly pasted and dispersed before being added to the main bath.1. Use a high-quality dispersing agent appropriate for high temperatures. Anionic surfactants can be added to improve dispersion stability.[8] 2. Always prepare a smooth, lump-free paste of the dye powder with a dispersing agent and a small amount of cold water before diluting and adding to the dyebath.[16]
Poor Wash Fastness 1. Unfixed Surface Dye: Loose dye particles remaining on the fiber surface after dyeing. 2. Residual Carrier/Auxiliaries: Leftover chemicals on the fabric can impair fastness properties.[18]1. Perform a thorough reduction clearing after dyeing (e.g., with sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C) to remove unfixed surface dye.[16] 2. Ensure adequate rinsing with hot and then cold water after reduction clearing to remove all residual chemicals.[16]

Experimental Protocols & Data

Standard High-Temperature Dyeing Protocol for Polyester

This protocol outlines a typical laboratory procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation: The polyester fabric is first scoured to remove impurities, then rinsed and dried.[16]

  • Dye Dispersion Preparation: A paste is created by mixing the required amount of this compound with a 1:1 ratio of a dispersing agent and a small volume of cold water. This paste is stirred until smooth and then diluted with warm water (40-50°C).[16]

  • Dye Bath Preparation: The dye bath is set with a specific liquor-to-goods ratio (e.g., 20:1). The following are added:

    • Leveling Agent (e.g., 1.0 g/L)

    • Dispersing Agent (e.g., 1.0 g/L)

    • Acetic Acid to adjust pH to 4.5-5.5[11][12]

  • Dyeing Process:

    • The pre-treated fabric is introduced into the dyebath at 60°C and run for 10-15 minutes for even wetting.[16]

    • The prepared dye dispersion is added.

    • The temperature is raised from 60°C to 130°C at a rate of approximately 2°C/minute.

    • Dyeing is continued at 130°C for 45-60 minutes.[17]

  • Cooling and Rinsing: The bath is cooled down to 70-80°C at a rate of 2°C/minute, and the dye liquor is drained.[16] The fabric is then rinsed.

  • Reduction Clearing (After-treatment): A new bath is prepared with sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L). The fabric is treated at 70-80°C for 15-20 minutes to remove unfixed surface dye, followed by thorough rinsing and drying.[16]

Quantitative Data Summary

The following table summarizes the typical effect of leveling agent concentration on dyeing performance. (Note: These are representative values and can vary based on specific agents, dyes, and process conditions).

Leveling Agent Conc. (g/L)Color Yield (K/S Value)Levelness Rating (1-5, 5=Best)Wash Fastness (1-5, 5=Best)
0.0 (Control)15.22-34
0.514.844-5
1.014.154-5
2.012.954-5

Visualizations

Dyeing_Workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Phase (High Temperature) cluster_post Post-Treatment Phase start Start: Scour Fabric prep_dyebath Prepare Dyebath (Water, Auxiliaries, pH 4.5-5.5) start->prep_dyebath load_fabric Load Fabric at 60°C prep_dyebath->load_fabric prep_dye Prepare Dye Dispersion (Dye + Dispersing Agent) add_dye Add Dye Dispersion prep_dye->add_dye load_fabric->add_dye ramp_up Ramp Temperature to 130°C (2°C/min) add_dye->ramp_up hold_temp Hold at 130°C for 45-60 min ramp_up->hold_temp ramp_down Cool Down to 70°C (2°C/min) hold_temp->ramp_down rinse1 Hot Rinse ramp_down->rinse1 reduction_clear Reduction Clearing (70-80°C) rinse1->reduction_clear rinse2 Rinse Thoroughly reduction_clear->rinse2 dry Dry Fabric rinse2->dry finish Finished Dyed Fabric dry->finish

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Leveling_Mechanism cluster_dyebath In the Dyebath cluster_fiber On the Fiber Surface DA Dye Aggregates LA Leveling Agent DA->LA breaks down DM Individual Dye Molecules LA->DM forms complex DC Dye-Leveling Agent Complex Fiber Polyester Fiber DM->Fiber Rapid, Uneven Exhaustion (Without Leveling Agent) DC->Fiber Controlled Transfer (Migration)

Caption: Mechanism of a leveling agent in controlling dye transfer to the fiber.

Troubleshooting_Logic start Problem: Uneven Dyeing q1 Was temp. rise controlled (<2°C/min)? start->q1 a1_no Action: Slow the heating rate q1->a1_no No q2 Is leveling agent conc. optimal? q1->q2 Yes a1_no->q2 a2_no Action: Adjust concentration q2->a2_no No q3 Was fabric properly scoured? q2->q3 Yes a2_no->q3 a3_no Action: Ensure thorough pre-treatment q3->a3_no No end Result: Level Dyeing q3->end Yes a3_no->end

Caption: Troubleshooting logic for diagnosing the cause of uneven dyeing.

References

Technical Support Center: Enhancing Color Strength of Disperse Yellow 211 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color strength of Disperse Yellow 211 on polyester (B1180765) fabrics.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dyeing process and offers potential solutions in a straightforward question-and-answer format.

Q1: What are the primary causes of poor color strength (low K/S values) when dyeing polyester with this compound?

A1: Low color strength can stem from several factors:

  • Suboptimal Dyeing Temperature: Polyester requires high temperatures (typically 110-140°C) for the fibers to swell and allow dye penetration.[1][2] Insufficient temperature will result in poor dye uptake.

  • Incorrect pH of the Dyebath: this compound, like many disperse dyes, is most stable and effective in a slightly acidic pH range of 4 to 6.[1][2] Dyeing outside this range can lead to dye degradation and reduced color yield.

  • Inadequate Dyeing Time: The duration of the dyeing cycle must be sufficient to allow for the diffusion and fixation of the dye within the polyester fibers. Short dyeing times can result in incomplete dye uptake.[1]

  • Improper Dispersion of the Dye: Disperse dyes have low water solubility and must be finely dispersed in the dyebath.[3] Poor dispersion can lead to dye agglomeration and uneven, weak shades. The use of an appropriate dispersing agent is crucial.[1][2]

  • Presence of Oligomers: Polyester fibers can release low molecular weight polymers (oligomers) during high-temperature dyeing, which can deposit on the fabric surface and hinder dye uptake.[4]

Q2: How can I enhance the color strength of this compound without significantly increasing the dyeing temperature?

A2: Several methods can improve color strength at lower temperatures:

  • Carrier Dyeing: The use of chemical "carriers" can swell the polyester fibers at lower temperatures (around 85-100°C), facilitating dye penetration and achieving deeper shades.[5][6][7] However, environmental and toxicological aspects of carriers should be considered.

  • Microwave or UV Radiation Treatment: Pre-treating the polyester fabric and/or the dye solution with microwave or ultraviolet radiation can enhance dye uptake and color strength.[1][2][8] These methods can also reduce the required dyeing time and temperature. For instance, microwave treatment of polyester for 6 minutes has been shown to yield good color strength when dyed at 90°C.[1]

Q3: Can this compound be used in an alkaline dyeing process for polyester? What are the benefits and challenges?

A3: Alkaline dyeing of polyester offers advantages such as improved fabric hand-feel and removal of oligomers.[4] However, most standard disperse dyes, including this compound, are not stable in alkaline conditions at high temperatures, which can lead to hydrolysis of the dye and a significant loss of color.[9] Special alkali-stable disperse dyes are required for this process. While some studies have explored dyeing this compound at a pH of 8 or even 11 with microwave assistance, this is not a conventional method and requires careful optimization to avoid dye degradation.[1]

Q4: What is the role of a dispersing agent and how does its concentration affect color strength?

A4: A dispersing agent is essential for keeping the sparingly soluble disperse dye particles finely and evenly distributed in the dyebath, preventing them from clumping together.[3] An optimal concentration of the dispersing agent is crucial. While an adequate amount ensures even dyeing, an excessive amount can lead to the formation of large dye-dispersant aggregates (micelles) in the solution, which can hinder the dye's ability to transfer to the fiber, thus reducing color strength.[1]

Q5: My dyed fabric shows uneven color (patchiness). What could be the cause and how can I fix it?

A5: Uneven dyeing can be caused by:

  • Poor dye dispersion: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath.

  • Rapid temperature rise: A gradual increase in temperature allows for more controlled and even dye uptake.

  • Inadequate fabric preparation: Ensure the polyester fabric is thoroughly cleaned (scoured) to remove any impurities, oils, or sizes that could resist the dye.

  • Incorrect carrier selection or application: If using a carrier, ensure it is evenly applied and compatible with the dye.

Data Presentation

Table 1: Optimized Dyeing Parameters for Enhanced Color Strength of this compound on Polyester with Microwave Treatment. [1][10][11]

ParameterCondition at pH 8Condition at pH 11
Microwave Treatment Time6 minutes (for both fabric and dye solution)6 minutes (for both fabric and dye solution)
Dyeing Temperature90°C70°C
Dyeing Time40 minutes35 minutes
Dispersant Concentration2 g/100mL1 g/100mL
Dyebath Volume70 mL50 mL

Table 2: Optimized Dyeing Parameters for Enhanced Color Strength of this compound on Polyester with UV Treatment. [2]

ParameterCondition at pH 8Condition at pH 11
UV Treatment Time (Fabric)30 minutes45 minutes
UV Treatment Time (Dye Solution)Not irradiatedIrradiated
Dyeing Temperature70°C100°C
Dispersant Concentration2%1%
Dyebath Volume70 mL90 mL

Experimental Protocols

1. Standard High-Temperature Dyeing Protocol for this compound on Polyester

  • Materials: Polyester fabric, this compound, dispersing agent, acetic acid (to adjust pH).

  • Procedure:

    • Prepare a dye dispersion by pasting the required amount of this compound with an equal amount of a suitable dispersing agent and a small amount of water.

    • Add the dye dispersion to the dyebath containing water.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Maintain the dyeing at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the dyed fabric thoroughly with hot and then cold water.

    • Perform a reduction clearing process to remove surface dye and improve fastness. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.

    • Rinse the fabric again and dry.

2. Microwave-Assisted Dyeing Protocol [1]

  • Materials: As per the standard protocol.

  • Procedure:

    • Expose the polyester fabric and the prepared dye solution separately to microwave radiation for a predetermined optimal time (e.g., 6 minutes).

    • Follow the standard dyeing procedure, but with the optimized parameters for temperature and time as indicated in Table 1. For example, for a pH 8 dyebath, dye at 90°C for 40 minutes.

    • Proceed with rinsing, reduction clearing, and drying as in the standard protocol.

3. Color Strength Measurement

  • Instrumentation: A reflectance spectrophotometer.

  • Procedure:

    • Measure the reflectance of the dyed fabric samples over the visible spectrum (400-700 nm).

    • Calculate the Kubelka-Munk (K/S) value at the wavelength of maximum absorption for the dye. The K/S value is directly proportional to the concentration of the dye on the fabric and is given by the formula: K/S = (1-R)² / 2R, where R is the decimal reflectance of the sample.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_dyeing_process Dyeing Process cluster_post_treatment Post-Treatment & Analysis A Weigh Polyester Fabric D Introduce Fabric to Dyebath A->D B Prepare Dye Dispersion (this compound + Dispersing Agent) C Prepare Dyebath (Water + Dye Dispersion + pH Adjustment) B->C C->D E Raise Temperature to 130°C D->E F Hold at 130°C for 60 min E->F G Cool Down to 70°C F->G H Rinse Fabric G->H I Reduction Clearing H->I J Final Rinse & Dry I->J K Color Strength Measurement (K/S) J->K

Caption: Standard high-temperature dyeing workflow for polyester.

troubleshooting_flowchart Start Start: Poor Color Strength Q1 Is Dyeing Temperature at 130°C? Start->Q1 Sol1 Increase Temperature to 130°C Q1->Sol1 No Q2 Is Dyebath pH between 4.5-5.5? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Adjust pH with Acetic Acid Q2->Sol2 No Q3 Is Dyeing Time at least 60 min? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase Dyeing Time Q3->Sol3 No Q4 Is Dispersing Agent Used Correctly? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Ensure Proper Dye Pasting & Optimal Dispersant Amount Q4->Sol4 No End_Further Consider Advanced Methods: - Carrier Dyeing - Microwave/UV Treatment Q4->End_Further Yes A4_Yes Yes A4_No No End_Good Problem Solved Sol4->End_Good

Caption: Troubleshooting flowchart for poor color strength.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common challenges encountered during the carrier-assisted dyeing of polyester (B1180765) with Disperse Yellow 211.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

Q1: What is the primary function of a carrier in the dyeing of polyester with this compound?

A carrier is an organic compound that acts as a swelling agent for polyester fibers.[1][2] Polyester has a highly crystalline and compact structure, making it difficult for disperse dye molecules to penetrate at atmospheric pressure and temperatures below 100°C.[3][4] The carrier lowers the glass transition temperature (Tg) of the polyester, effectively opening up the fiber structure and allowing for the diffusion of this compound into the polymer matrix.[2] This results in improved dye uptake, shorter dyeing cycles, and more uniform color yield without the need for high-temperature, high-pressure equipment.[3]

Q2: My dyed polyester fabric has an uneven color or a streaky appearance. What are the possible carrier-related causes and solutions?

Uneven dyeing is a common issue that can often be traced back to the carrier.

  • Cause 1: Improper Carrier Dispersion. If the carrier is not properly emulsified in the dyebath, it can lead to the formation of droplets that deposit unevenly on the fabric surface, causing darker spots.[1]

    • Solution: Ensure the carrier is thoroughly pre-emulsified before adding it to the dyebath. Use a suitable dispersing agent and maintain adequate agitation throughout the dyeing process to keep the carrier evenly distributed.[4]

  • Cause 2: Too Rapid Temperature Rise. A rapid increase in temperature can cause the carrier to be absorbed too quickly and unevenly by the polyester fibers.

    • Solution: Employ a slower, more controlled rate of temperature increase, particularly as you approach the dyeing temperature. This allows for more uniform absorption of the carrier and, consequently, the dye.

  • Cause 3: Incompatible Carrier-Dye Combination. Some carriers may have varying efficiencies with different disperse dyes.[1]

    • Solution: Ensure the selected carrier is compatible with this compound. It is advisable to consult the technical data sheets for both the dye and the carrier or conduct preliminary compatibility tests.

Q3: The color yield of my this compound dyeing is lower than expected. How can the carrier be influencing this?

Poor color yield can be frustrating, and the carrier plays a significant role in this outcome.

  • Cause 1: Insufficient Carrier Concentration. An inadequate amount of carrier will not sufficiently swell the polyester fibers, limiting the penetration of the dye.

    • Solution: Optimize the carrier concentration. This is often a balance, as too much carrier can have negative effects. Refer to the table below for recommended starting concentrations and conduct a concentration gradient experiment to find the optimal level for your specific conditions.

  • Cause 2: Incorrect Dyeing pH. The effectiveness of many carriers is pH-dependent.

    • Solution: Maintain the dyebath pH within the recommended range, typically between 4.5 and 5.5, using an acetic acid/acetate buffer system.[5] This ensures the stability and effectiveness of both the carrier and this compound.

  • Cause 3: Volatilization of the Carrier. Some carriers can be volatile and may evaporate from the dyebath at dyeing temperatures, reducing their effective concentration.[1]

    • Solution: If using a volatile carrier, ensure your dyeing system is enclosed to minimize evaporation. Alternatively, consider using a less volatile carrier.

Q4: After dyeing, my polyester fabric has a strong, unpleasant odor. How can I remove this residual carrier smell?

Residual carrier odor is a common drawback of this dyeing method.[1][2]

  • Solution 1: Thorough After-Washing. A rigorous after-washing process is crucial. This typically involves a reduction clearing step followed by hot and cold rinses. The reduction clearing is performed with a solution of sodium hydrosulfite and caustic soda to remove unfixed dye and residual carrier from the fiber surface.[4]

  • Solution 2: Multiple Hot Water Rinses. If an odor persists after the initial wash, repeated rinsing in hot water (around 70-80°C) can help to further remove the volatile carrier molecules.[4]

  • Solution 3: Pre-treatment with Vinegar or Baking Soda. For persistent odors, a pre-soak in a solution of white vinegar and water or a paste of baking soda and water before the final wash can help to neutralize the odor-causing compounds.

Q5: I've noticed that the lightfastness of my dyed fabric is poor. Can the carrier be the cause?

Yes, the carrier can negatively impact the lightfastness of the final dyeing.

  • Cause: Residual carrier left in the fabric can accelerate the photochemical degradation of the dye molecules when exposed to light.[1][2]

    • Solution: The most effective solution is a thorough removal of the carrier from the fabric through an optimized after-washing and reduction clearing process.[4] Additionally, selecting a carrier that is known to have a minimal impact on the lightfastness of disperse dyes is recommended.

Data Presentation: Carrier and Dyeing Parameters

The following table summarizes key quantitative data for the carrier-assisted dyeing of polyester with this compound. Please note that optimal conditions can vary based on the specific carrier used, fabric construction, and equipment.

ParameterRecommended RangeNotes
This compound Concentration 0.5% - 2.0% (on weight of fabric)Adjust based on desired shade depth.
Carrier Concentration 2 - 5 g/LOptimization is crucial. Higher concentrations can improve dye uptake but may negatively affect fastness properties and increase costs.[1]
Dyeing Temperature 95°C - 100°CThe primary advantage of using a carrier is the ability to dye at atmospheric pressure and boiling temperature.[3]
Dyeing Time 45 - 90 minutesLonger times may be required for deeper shades.
Dye Bath pH 4.5 - 5.5Maintained with an acetic acid/acetate buffer for optimal dye and carrier stability.[5]
Liquor Ratio 1:10 to 1:20The ratio of the weight of the dyebath to the weight of the fabric.
Dispersing Agent 1 - 2 g/LEssential for maintaining a stable dispersion of the dye and carrier.[4]

Experimental Protocols

This section provides a detailed methodology for a typical carrier dyeing experiment with this compound.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Carrier (e.g., a proprietary eco-friendly carrier or a traditional carrier like o-phenylphenol)

  • Dispersing agent (non-ionic/anionic blend)

  • Acetic acid

  • Sodium acetate

  • Sodium hydrosulfite

  • Caustic soda

  • Distilled or deionized water

2. Dyebath Preparation:

  • Calculate the required amounts of this compound, carrier, and other auxiliaries based on the weight of the polyester fabric and the desired liquor ratio.

  • In a separate container, create a paste of the this compound powder with a small amount of water and dispersing agent.

  • Gradually add warm water to the paste while stirring to create a fine, stable dispersion.

  • Prepare the main dyebath by filling the dyeing vessel with the required volume of water.

  • Add the dispersing agent and a sequestering agent (if using hard water) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid and sodium acetate.

  • Thoroughly pre-emulsify the carrier with warm water and add it to the dyebath.

  • Finally, add the dispersed dye solution to the dyebath.

3. Dyeing Procedure:

  • Introduce the polyester fabric into the dyebath at a temperature of approximately 50-60°C.

  • Run the fabric in the dyebath for 10-15 minutes to ensure even wetting and carrier absorption.

  • Raise the temperature of the dyebath to 95-100°C at a controlled rate of 1-2°C per minute.

  • Maintain the temperature at 95-100°C for 45-90 minutes, depending on the target shade depth. Ensure continuous agitation of the dyebath.

  • After the dyeing cycle is complete, cool the dyebath down to 70°C.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a fresh bath with a solution of sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).

  • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes.[4]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse until the water runs clear.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Dry the fabric at a moderate temperature.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows in the troubleshooting and experimental process.

Troubleshooting_Carrier_Dyeing start Start: Uneven Dyeing or Poor Color Yield check_carrier Check Carrier Dispersion and Concentration start->check_carrier check_temp Review Temperature Profile start->check_temp check_ph Verify Dyebath pH start->check_ph check_compatibility Assess Dye-Carrier Compatibility start->check_compatibility solution_dispersion Solution: Improve Pre-emulsification and Agitation check_carrier->solution_dispersion solution_temp Solution: Slow Down Rate of Temperature Rise check_temp->solution_temp solution_ph Solution: Adjust pH to 4.5-5.5 check_ph->solution_ph solution_compatibility Solution: Select a Compatible Carrier check_compatibility->solution_compatibility end End: Optimized Dyeing solution_dispersion->end solution_temp->end solution_ph->end solution_compatibility->end

Caption: Troubleshooting logic for carrier-related dyeing issues.

Experimental_Workflow prep 1. Fabric and Dyebath Preparation dyeing 2. Dyeing Process (Controlled Heating) prep->dyeing cooling 3. Cooling dyeing->cooling reduction 4. Reduction Clearing cooling->reduction rinse 5. Rinsing and Neutralization reduction->rinse dry 6. Drying rinse->dry finish Finished Fabric dry->finish

Caption: Experimental workflow for carrier dyeing of polyester.

References

Technical Support Center: Refinement of Post-Dyeing Washing Process for Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the post-dyeing washing process for Disperse Yellow 211.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary reasons for poor wash fastness in fabrics dyed with this compound?

A1: Poor wash fastness is primarily due to the presence of unfixed dye particles remaining on the fiber surface after dyeing.[1][2] Key contributing factors include:

  • Inadequate Dyeing Process: Insufficient dyeing temperature or time can lead to incomplete dye penetration and fixation within the polyester (B1180765) fibers.[2]

  • Improper Post-Treatment: Ineffective washing or reduction cleaning fails to remove all the loose, unfixed dye from the fabric surface.[2]

  • Dye Agglomeration: Disperse dyes can aggregate into larger particles at high temperatures if not properly dispersed, hindering their ability to penetrate the fiber.[3]

  • Fiber Characteristics: The crystallinity and surface area of polyester fibers, especially in microfibers, can make achieving high fastness more challenging.[2]

Q2: How can the wash fastness of this compound be improved?

A2: To enhance wash fastness, a multi-faceted approach is recommended:

  • Optimize the Dyeing Process: Ensure the dyeing temperature is around 130°C and allow for adequate dyeing time to promote full diffusion and fixation of the dye.[2]

  • Intensify Reduction Clearing: This is a critical step to remove surface dye. A thorough reduction clearing process effectively strips unfixed dye particles.[2][4]

  • Select High-Performance Dyes: While using this compound, ensure it is of high quality with good dispersion properties.[2][5]

  • Proper Use of Auxiliaries: Use high-quality dispersing agents to prevent dye agglomeration at high temperatures.[3]

Q3: What is "reduction clearing" and why is it essential for disperse dyes?

A3: Reduction clearing is a post-dyeing chemical treatment used to remove unfixed disperse dye from the surface of polyester fibers.[1][6] The process involves treating the dyed fabric with a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), under alkaline conditions.[1][4] This chemically alters the dye molecules on the surface, making them more water-soluble and easier to wash away.[7] An effective reduction clearing is crucial for achieving good wash fastness and preventing staining of other fabrics during laundering.[4][6]

Q4: What causes shade changes or yellowing in fabrics dyed with this compound after washing or finishing?

A4: Shade changes or yellowing can be attributed to several factors:

  • Alkaline Hydrolysis: this compound, like many disperse dyes with ester groups, can be susceptible to hydrolysis under alkaline conditions, leading to a change in color.[8][9] The pH of the washing and reduction clearing baths must be carefully controlled.

  • Thermal Migration: During high-temperature finishing processes like heat-setting, dye molecules can migrate from the inside of the fiber to the surface. If not properly cleared, this can lead to poor fastness and potential yellowing.[10]

  • Spandex Blends: When dyeing polyester/spandex blends, the spandex component is prone to yellowing at high temperatures and can be stained by disperse dyes, which are difficult to remove.[11][12]

Q5: Are there more environmentally friendly alternatives to conventional reduction clearing with sodium hydrosulfite?

A5: Yes, due to the environmental concerns associated with sodium hydrosulfite, such as high COD (Chemical Oxygen Demand) and BOD (Biochemical Oxygen Demand) in wastewater, several alternatives are being explored.[1] These include:

  • Acidic Reduction Clearing Agents: Some newer formulations allow for reduction clearing under acidic conditions, which can be performed in the same bath after dyeing, saving water, energy, and time, and eliminating the need for a separate neutralization step.[4][7]

  • Organic Reducing Agents: Glucose and other organic compounds have been investigated as more biodegradable alternatives to sodium dithionite.[6][13]

  • Enzymatic Treatments: Research is ongoing into the use of enzymes for clearing processes, offering a potentially greener alternative.[6]

Q6: How does pH control impact the post-dyeing washing process?

A6: pH control is critical throughout the dyeing and washing process. For this compound on polyester, dyeing is typically carried out in a slightly acidic pH range of 4.5 to 5.5.[3] The post-dyeing reduction clearing is traditionally performed under alkaline conditions to facilitate the chemical reduction of the surface dye.[1][4] However, excessively high pH can damage the polyester fiber and cause hydrolysis of the dye itself.[9][13] Newer systems that work in acidic conditions offer better process control and environmental benefits.[7]

Data Presentation

Table 1: Typical Parameters for Conventional Alkaline Reduction Clearing

ParameterRecommended ValuePurposeCommon Issues if Deviated
Reducing Agent Sodium Hydrosulfite (Dithionite)Chemically reduces unfixed surface dye for removal.Insufficient amount leads to poor fastness.
Concentration 2-4 g/LProvides sufficient reducing power.Excess can be wasteful and increase effluent load.
Alkali Sodium HydroxideCreates the necessary alkaline environment for reduction.Incorrect pH can lead to dye hydrolysis or fiber damage.
Concentration 1-2 g/LAchieves optimal pH for the reaction.
Temperature 70-80°C[1]Accelerates the reduction reaction.Too low: incomplete clearing. Too high: potential dye degradation.
Time 15-20 minutes[1][14]Ensures complete reaction.Too short: incomplete clearing. Too long: unnecessary energy use.

Table 2: Comparison of Color Fastness Ratings (Grey Scale)

Fastness TestTypical Rating for Properly Washed FabricISO/AATCC Standard
Wash Fastness 4-5[15]ISO 105-C06 / AATCC 61
Rubbing Fastness (Dry) 4-5[16]ISO 105-X12
Rubbing Fastness (Wet) 4[16]ISO 105-X12
Light Fastness 4-5[16]ISO 105-B02

Note: Ratings are on a scale of 1 to 5, where 5 is the best.

Experimental Protocols

Protocol 1: Evaluation of Wash Fastness (Adapted from ISO 105-C06)

  • Specimen Preparation: Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm). Prepare a multifiber adjacent fabric of the same size.[17] Stitch the dyed specimen and the multifiber fabric together.

  • Washing Solution: Prepare a solution containing 4 g/L ECE reference detergent in deionized water.

  • Washing Procedure:

    • Place the composite specimen in a stainless steel container.

    • Add the required volume of the washing solution to achieve a liquor ratio of 50:1.

    • Add 10 stainless steel balls to the container to provide mechanical action.

    • Seal the container and place it in a laundering machine (e.g., Launder-Ometer).

    • Run the test for 30 minutes at 60°C.[18]

  • Rinsing and Drying:

    • Remove the specimen and rinse it twice in deionized water.

    • Squeeze out excess water.

    • Separate the dyed specimen from the multifiber fabric (except at one stitch) and allow it to air dry at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Assess the degree of staining on each component of the multifiber fabric using the Grey Scale for Staining.[19]

Protocol 2: Evaluation of Rubbing Fastness (Adapted from ISO 105-X12)

  • Specimen Preparation: Prepare two specimens of the dyed fabric (one for dry rubbing, one for wet rubbing).

  • Dry Rubbing Test:

    • Mount a specimen onto the base of a crockmeter.[19]

    • Mount a square of standard white cotton rubbing cloth onto the testing finger.

    • Lower the finger onto the specimen and perform 10 rubbing cycles at a rate of one cycle per second.[18]

  • Wet Rubbing Test:

    • Saturate a new square of white cotton rubbing cloth with deionized water and squeeze it to a wet pick-up of 100%.

    • Repeat the procedure described in step 2 with the wet cloth on a fresh area of the dyed fabric.[20]

  • Assessment:

    • Allow the rubbing cloths to air dry.

    • Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for Staining.[20]

Visualizations

Post_Dyeing_Washing_Process process_node process_node rinse_node rinse_node decision_node decision_node final_node final_node start End of Dyeing Cycle drain_dye Drain Dyebath start->drain_dye rinse1 Rinse (Overflow or Drain-Fill) drain_dye->rinse1 reduction Reduction Clearing (e.g., 70-80°C) rinse1->reduction rinse2 Hot Rinse (e.g., 70°C) reduction->rinse2 neutralize Neutralization (If Alkaline Clearing) rinse2->neutralize rinse3 Cold Rinse neutralize->rinse3 soften Softening / Finishing rinse3->soften dry Drying & Heat Setting soften->dry

Caption: Standard post-dyeing workflow for polyester dyed with this compound.

Troubleshooting_Wash_Fastness problem problem check check action action result result p1 Poor Wash Fastness (Staining / Color Loss) c1 Was Reduction Clearing Performed? p1->c1 c2 Were Clearing Parameters Correct? (Temp, Time, Conc.) c1->c2 Yes a1 Implement Reduction Clearing Step c1->a1 No c3 Was Dyeing Temp / Time Adequate? c2->c3 Yes a2 Optimize Clearing: Increase Temp/Time/ Chemical Conc. c2->a2 No c4 Is Dispersant Effective? c3->c4 Yes a3 Optimize Dyeing Cycle: Increase Temp to ~130°C &/or Extend Time c3->a3 No a4 Evaluate & Select High-Performance Dispersing Agent c4->a4 No r1 Re-evaluate Fastness c4->r1 Yes a1->r1 a2->r1 a3->r1 a4->r1

Caption: Troubleshooting decision tree for poor wash fastness issues.

References

Validation & Comparative

A Comparative Analysis of Disperse Yellow 211 and Other Azo Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Disperse Yellow 211 (DY 211), a key monoazo dye, against other notable azo dyes, Disperse Yellow 54 (DY 54) and Disperse Orange 25 (DO 25). The following sections detail their chemical properties, performance data in textiles, thermal stability, and toxicological profiles, supported by experimental protocols and visual workflows.

Chemical and Physical Properties

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). Their chemical structure dictates their color, fastness properties, and thermal stability.

PropertyThis compoundDisperse Yellow 54Disperse Orange 25
C.I. Name This compoundDisperse Yellow 54Disperse Orange 25
CAS Number 86836-02-4[1]12223-85-7[2]31482-56-1[3]
Chemical Class Monoazo[1]QuinolineAzo
Molecular Formula C₁₅H₁₂ClN₅O₄[1]C₁₈H₁₁NO₃[2]C₁₇H₁₇N₅O₂[4]
Molecular Weight 361.74 g/mol [1]289.28 g/mol [2]323.35 g/mol
Appearance Brilliant greenish-yellow powder[1]Yellow-brown powder[2]Red-orange powder
Solubility Insoluble in water; Soluble in acetone[5]Insoluble in water; Soluble in ethanol[2]Sparingly soluble in water

Performance in Textile Dyeing

The performance of a disperse dye is primarily evaluated by its fastness properties on synthetic fabrics like polyester. These properties determine the durability of the color throughout the textile's lifecycle.

Fastness PropertyThis compoundDisperse Yellow 54Disperse Orange 25
Light Fastness (ISO 105-B02) 6-7[1]6-7[2]-
Wash Fastness (ISO 105-C06) 5[1]4-5[2]-
Sublimation Fastness (ISO 105-P01) ---
Perspiration Fastness 5[1]5[2]-
Ironing Fastness 4-5[1]3-

Note: A direct comparison of sublimation fastness is challenging due to a lack of readily available side-by-side data. However, it is a critical parameter for polyester dyeing, which often involves high-temperature processes.[6]

Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability of dyes, which impacts their application in high-temperature dyeing processes.

Thermal PropertyThis compoundDisperse Yellow 54Disperse Orange 25
Decomposition Temperature (TGA) Data not availableData not available170 °C (decomposes)[3]
Melting Point (DSC) Data not availableData not available170 °C (decomposes)[3]

Toxicological Profile

The toxicological assessment of azo dyes is critical due to the potential formation of carcinogenic aromatic amines through the reductive cleavage of the azo bond.

Toxicological EndpointThis compoundDisperse Yellow 54Disperse Orange 25
Acute Oral Toxicity (LD50, rat) >2000 mg/kg bw[8]Data not available>2000 mg/kg bw[9]
Mutagenicity (Ames Test) Data not availableData not availableData not available
Skin Irritation No data availableData not availableMild irritant[9]
Eye Irritation No data availableData not availableIrritant[9]

Note: The safety data sheet for this compound indicates that no data is available for many toxicological endpoints.[10] Disperse Orange 25 is considered a hazardous substance and may cause skin and eye irritation.[9] Some disperse dyes, including those with similar structures to the ones compared, have been associated with contact dermatitis.[11]

Signaling Pathways and Experimental Workflows

Azo Dye Metabolism

Azo dyes can be metabolized in the liver and by intestinal microflora through a reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially harmful aromatic amines. This process is a key consideration in their toxicological assessment.[11]

AzoDyeMetabolism AzoDye Azo Dye (R1-N=N-R2) AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) AzoDye->AromaticAmines Azo Reductase (Liver, Gut Microbiota) PhaseI Phase I Metabolism (e.g., Hydroxylation) AromaticAmines->PhaseI Cytochrome P450 PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Excretion Excretion PhaseII->Excretion

Azo Dye Metabolic Pathway

Experimental Workflow: Color Fastness Testing

Standardized ISO methods are employed to ensure the reproducibility and comparability of color fastness results.

FastnessTestingWorkflow cluster_light Light Fastness (ISO 105-B02) cluster_wash Wash Fastness (ISO 105-C06) cluster_sublimation Sublimation Fastness (ISO 105-P01) L1 Prepare dyed fabric and blue wool standards L2 Expose to Xenon arc lamp under controlled conditions L1->L2 L3 Assess color change against grey scale L2->L3 W1 Prepare composite specimen (dyed fabric + multi-fiber strip) W2 Agitate in detergent solution at specified temperature W1->W2 W3 Assess color change and staining against grey scales W2->W3 S1 Prepare composite specimen (dyed fabric + undyed fabric) S2 Apply heat and pressure for a specific time S1->S2 S3 Assess color change and staining against grey scales S2->S3

Color Fastness Testing Workflow

Experimental Workflow: In Vitro Toxicity Assessment

A common approach to assess the potential toxicity of dyes involves a battery of in vitro tests, including cytotoxicity assays and mutagenicity tests like the Ames test.

ToxicityWorkflow cluster_cytotoxicity Cytotoxicity Assay cluster_ames Ames Test (Mutagenicity) start Test Compound (Azo Dye) C1 Culture mammalian cells start->C1 A1 Prepare bacterial strains (e.g., Salmonella typhimurium) start->A1 C2 Expose cells to dye (various concentrations) C1->C2 C3 Measure cell viability (e.g., MTT, LDH assay) C2->C3 end_c end_c C3->end_c Determine IC50 A2 Expose bacteria to dye (+/- S9 metabolic activation) A1->A2 A3 Count revertant colonies A2->A3 end_a end_a A3->end_a Assess mutagenic potential

In Vitro Toxicity Assessment Workflow

Experimental Protocols

Light Fastness Test (ISO 105-B02)
  • Sample Preparation: A specimen of the dyed textile is mounted on a card alongside a set of blue wool references (standards 1-8).

  • Exposure: The mounted samples are placed in a xenon arc lamp apparatus, which simulates natural daylight. The exposure is carried out under controlled conditions of temperature, humidity, and irradiance.[12]

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool references. The light fastness rating (from 1 to 8, with 8 being the most resistant) is assigned based on which blue wool reference shows a similar degree of color change.[13]

Wash Fastness Test (ISO 105-C06)
  • Sample Preparation: A composite specimen is prepared by sewing a piece of the dyed fabric to a multi-fiber strip containing different types of fibers (e.g., acetate, cotton, nylon, polyester, acrylic, and wool).[14]

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration (e.g., 40 minutes at 60°C for test C2S).[14]

  • Evaluation: After washing, rinsing, and drying, the change in color of the dyed specimen is assessed using the Grey Scale for Color Change, and the degree of staining on each fiber of the multi-fiber strip is assessed using the Grey Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).[8]

Sublimation Fastness Test (ISO 105-P01)
  • Sample Preparation: A specimen of the dyed fabric is placed between two pieces of undyed fabric (typically polyester for disperse dyes).

  • Heat Treatment: The composite specimen is placed in a heating device that can apply a controlled temperature and pressure for a specific duration (e.g., 180°C for 30 seconds).[15]

  • Evaluation: After cooling, the change in color of the original specimen and the staining on the adjacent undyed fabrics are assessed using the respective grey scales. The rating is from 1 (poor) to 5 (excellent).

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed sample of the dye powder (typically 5-10 mg) is placed in a TGA pan (e.g., ceramic or platinum).[16]

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 600°C).

  • Data Analysis: The instrument records the weight loss of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.[7][9]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Mammalian cells (e.g., human keratinocytes or liver cells) are cultured in a 96-well plate until they form a confluent monolayer.

  • Exposure: The cells are then exposed to various concentrations of the disperse dye for a specified period (e.g., 24 hours).

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.

  • Data Analysis: The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. The results are used to determine the dye's IC50 value (the concentration that inhibits 50% of cell growth).

Ames Test (Bacterial Reverse Mutation Assay)
  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.

  • Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation in mammals.[10]

  • Exposure: The bacterial strains are exposed to the test dye at various concentrations on agar (B569324) plates with a minimal amount of histidine.[3]

  • Incubation and Evaluation: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the dye is mutagenic.[17]

References

A Comparative Guide to Disperse Yellow 211 Dyeing Methods: Evaluating Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In the realm of textile chemistry and material science, the consistent and reliable application of dyes is a critical factor. This guide provides a detailed comparison of different dyeing methods for Disperse Yellow 211 on polyester (B1180765) fabric, with a focus on the reproducibility and performance of each technique. The information presented is synthesized from recent studies to offer a clear, data-driven overview for laboratory and industrial applications.

This compound is a non-ionic dye used for hydrophobic fibers like polyester. The success of the dyeing process hinges on the dye's ability to diffuse into the amorphous regions of the polyester fibers, a process that is highly dependent on temperature and other process parameters.[1][2] Traditional methods have relied on high temperatures, while newer techniques leverage technologies like ultraviolet (UV) and microwave irradiation to enhance efficiency and sustainability.

Comparison of Dyeing Methodologies

This guide evaluates three primary methods for applying this compound to polyester fabric: Conventional High-Temperature Exhaust Dyeing, UV-Assisted Dyeing, and Microwave-Assisted Dyeing. The performance of each method is assessed based on color strength (K/S) and colorfastness properties, which are key indicators of reproducibility and quality.

Table 1: Comparison of Optimal Dyeing Parameters for this compound on Polyester
ParameterConventional High-TemperatureUV-Assisted DyeingMicrowave-Assisted Dyeing
Temperature 130°C70°C - 100°C70°C - 90°C
Time 60 minutes30 - 45 minutes35 - 40 minutes
pH 4.0 - 5.58 or 118 or 11
Dispersant 1-2 g/L1-2%1-2 g/100mL
Irradiation Time N/AFabric: 30-45 min; Dye: OptionalFabric & Dye: 6 min
Liquor Ratio 20:130:1Not Specified
Table 2: Comparative Performance Data of Dyeing Methods
Performance MetricConventional High-TemperatureUV-Assisted DyeingMicrowave-Assisted Dyeing
Color Strength (K/S) Good (Baseline)Good to ExcellentGood to Excellent
Light Fastness Good to ExcellentGood to ExcellentGood to Excellent
Wash Fastness Good to ExcellentGood to ExcellentGood to Excellent
Rubbing Fastness Good to ExcellentGood to ExcellentGood to Excellent

Note: The performance data is a qualitative summary based on the provided search results. Direct quantitative comparison of K/S values is challenging due to variations in experimental setups across different studies.

Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are the detailed methodologies for the compared dyeing techniques.

Conventional High-Temperature Exhaust Dyeing Protocol

This method is the traditional approach for dyeing polyester with disperse dyes.

  • Dye Bath Preparation: A dye bath is prepared with this compound, a dispersing agent, and the pH is adjusted to 4.0-5.5 using acetic acid.

  • Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised to 130°C at a rate of 1-2°C per minute and held for 60 minutes.

  • Rinsing and Clearing: After dyeing, the fabric is rinsed thoroughly. A reduction clearing process is then carried out using a solution of sodium hydrosulfite and caustic soda to remove unfixed dye from the fiber surface.

  • Final Wash: The fabric is washed and dried.

UV-Assisted Dyeing Protocol

This method utilizes UV irradiation to enhance dye uptake at lower temperatures.

  • Fabric and Dye Preparation: The polyester fabric and/or the dye solution are irradiated with UV light for a specified duration (e.g., 30-45 minutes).

  • Dye Bath Preparation: An aqueous solution of this compound is prepared with a dispersing agent. The pH is adjusted to either 8 or 11.

  • Dyeing Process: The irradiated fabric is immersed in the dye bath. The temperature is raised to 70°C (for pH 8) or 100°C (for pH 11) and maintained for 30-45 minutes.

  • Post-Treatment: The dyed fabric is rinsed and dried.

Microwave-Assisted Dyeing Protocol

This technique employs microwave energy to accelerate the dyeing process.

  • Fabric and Dye Irradiation: Both the polyester fabric and the this compound solution are treated with microwave radiation for a short period (e.g., 6 minutes).

  • Dye Bath Preparation: The irradiated dye solution is used to prepare the dye bath with a dispersing agent, adjusting the pH to 8 or 11.

  • Dyeing Process: The microwave-treated fabric is dyed in the prepared bath at 90°C (for pH 8) for 40 minutes or at 70°C (for pH 11) for 35 minutes.

  • Final Steps: The fabric is rinsed and dried.

Mechanism of Disperse Dyeing on Polyester

The underlying principle for all these methods is the diffusion of the non-ionic this compound molecules into the polyester fibers. The process can be visualized as a signaling pathway.

DyeingMechanism cluster_DyeBath Aqueous Dye Bath cluster_Fiber Polyester Fiber cluster_Enhancers Process Enhancers Dye_Dispersion This compound (Aggregated Particles) Dye_Molecules Single Dye Molecules (Dissolved) Dye_Dispersion->Dye_Molecules Dissolution Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface Adsorption Amorphous_Region Amorphous Regions of Polyester Fiber_Surface->Amorphous_Region Diffusion Fiber_Surface->Amorphous_Region Increased Fiber Swelling & Dye Mobility High_Temp High Temperature (>130°C) High_Temp->Fiber_Surface UV UV Irradiation UV->Fiber_Surface Microwave Microwave Irradiation Microwave->Fiber_Surface ValidationWorkflow cluster_Preparation 1. Preparation cluster_Execution 2. Execution cluster_Analysis 3. Analysis cluster_Evaluation 4. Evaluation Select_Method Select Dyeing Method (Conventional, UV, or Microwave) Define_Params Define and Control Parameters (Temp, Time, pH, etc.) Select_Method->Define_Params Dye_Batch1 Dye Batch 1 Define_Params->Dye_Batch1 Dye_Batch2 Dye Batch 2 Define_Params->Dye_Batch2 Dye_BatchN Dye Batch 'n' Define_Params->Dye_BatchN Measure_KS Measure Color Strength (K/S) using Spectrophotometer Dye_Batch1->Measure_KS Test_Fastness Perform Colorfastness Tests (ISO 105 Standards) Dye_Batch1->Test_Fastness Dye_Batch2->Measure_KS Dye_Batch2->Test_Fastness Dye_BatchN->Measure_KS Dye_BatchN->Test_Fastness Compare_Results Compare K/S and Fastness Data Across Batches Measure_KS->Compare_Results Test_Fastness->Compare_Results Assess_Reproducibility Assess Reproducibility (Statistical Analysis) Compare_Results->Assess_Reproducibility

References

Microwave-Assisted Heating Outperforms Conventional Methods for Dyeing with Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of microwave-assisted and conventional heating methods for the application of Disperse Yellow 211 in polyester (B1180765) fabric dyeing reveals significant advantages for the microwave-based approach. Experimental data demonstrates that microwave irradiation leads to a substantial reduction in dyeing time and temperature, resulting in energy savings and enhanced color strength on the fabric.

This guide provides a detailed comparison of the two heating methods, supported by experimental findings, to assist researchers and professionals in textile chemistry and drug development in making informed decisions for their applications. While conventional heating has been the standard for dyeing processes, microwave-assisted techniques are emerging as a more efficient and eco-friendly alternative.

Performance Comparison: Microwave vs. Conventional Heating

Microwave heating has been shown to significantly accelerate the dyeing process of polyester fabrics with this compound. This is attributed to the direct and uniform heating of the material, which enhances dye uptake and reduces processing times.

ParameterMicrowave-Assisted Dyeing (pH 8)Microwave-Assisted Dyeing (pH 11)Conventional Dyeing
Temperature 90°C[1][2][3][4][5][6][7]70°C[1][2][3][4][5][6][7]110-140°C[1][2]
Time 40 minutes[1][2][3][4][5][6][7]35 minutes[1][2][3][4][5][6][7]Several hours
Energy Consumption Significantly LowerSignificantly LowerHigh
Color Strength (K/S) Good color strength and darker shades[1][2][3][4][5][6][7]Good color strength and darker shades[1][2][3][4][5][6][7]Standard
Fastness Properties Good to excellent ratings for light, washing, and rubbing[1][2][3][4][6][7]Good to excellent ratings for light, washing, and rubbing[1][2][3][4][6][7]Standard

Experimental Protocols

Microwave-Assisted Dyeing of Polyester with this compound

This protocol is based on the findings of Adeel et al. (2018).[1][2][3][4][5][6][7]

Materials:

  • This compound (C.I. No 12755)[1][2]

  • Polyester fabric[1][2][3][4][5][6][7]

  • Dispersant[1][2][3][4][5][6][7]

  • Commercial microwave oven (e.g., Orient, 700 watt & 2450 MHz)[2]

  • Buffers for pH 8 and pH 11

Procedure:

  • Both the polyester fabric and the dye solution were pre-treated with microwave irradiation for 1-6 minutes.[1][2][3][4][5][6][7]

  • For dyeing at pH 8:

    • A dye bath was prepared with a 70 mL volume.[1][2][3][4][5][6][7]

    • 2 g/100mL of a dispersant was added to the dye bath.[1][2][3][4][5][6][7]

    • The microwave-treated polyester fabric was dyed in the irradiated dye solution at 90°C for 40 minutes.[1][2][3][4][5][6][7]

  • For dyeing at pH 11:

    • A dye bath was prepared with a 50 mL volume.[1][2][3][4][5][6][7]

    • 1 g/100mL of a dispersant was added to the dye bath.[1][2][3][4][5][6][7]

    • The microwave-treated polyester fabric was dyed in the irradiated dye solution at 70°C for 35 minutes.[1][2][3][4][5][6][7]

  • After dyeing, the fabric was rinsed and dried.

  • Colorfastness to light, washing, and rubbing were assessed using ISO standard methods.[1][2][3][4][5][6][7]

Conventional Dyeing of Polyester

Conventional dyeing of polyester with disperse dyes is typically carried out at high temperatures and pressures.

General Procedure:

  • A dye bath is prepared containing this compound, a dispersing agent, and other auxiliaries.

  • The polyester fabric is introduced into the dye bath.

  • The temperature is raised to 110-140°C, and the pressure is increased.[1][2]

  • Dyeing is carried out for an extended period, often several hours, to ensure dye penetration into the hydrophobic polyester fibers.

  • The fabric is then rinsed, and a reduction clearing process is often employed to remove unfixed dye from the surface.

  • Finally, the fabric is washed and dried.

Visualizing the Process

The following diagrams illustrate the experimental workflow for comparing the two heating methods and the logical relationship between the heating method and the dyeing outcome.

G cluster_prep Preparation cluster_mw Microwave-Assisted Method cluster_conv Conventional Method cluster_analysis Analysis Polyester_Fabric Polyester Fabric MW_Irradiation Microwave Irradiation (1-6 min) Polyester_Fabric->MW_Irradiation Conventional_Dyeing Conventional Dyeing (110-140°C, hours) Polyester_Fabric->Conventional_Dyeing Dye_Solution This compound Solution Dye_Solution->MW_Irradiation Dye_Solution->Conventional_Dyeing MW_Dyeing Dyeing (70-90°C, 35-40 min) MW_Irradiation->MW_Dyeing Dyed_Fabric_MW Dyed Fabric (Microwave) MW_Dyeing->Dyed_Fabric_MW Dyed_Fabric_Conv Dyed Fabric (Conventional) Conventional_Dyeing->Dyed_Fabric_Conv Color_Strength Color Strength (K/S) Dyed_Fabric_MW->Color_Strength Fastness_Tests Fastness Properties Dyed_Fabric_MW->Fastness_Tests Dyed_Fabric_Conv->Color_Strength Dyed_Fabric_Conv->Fastness_Tests Comparison Comparative Analysis Color_Strength->Comparison Fastness_Tests->Comparison G cluster_heating Heating Method cluster_process Dyeing Process Parameters cluster_outcome Dyeing Outcome Microwave Microwave Heating Time Reduced Time Microwave->Time Temperature Lower Temperature Microwave->Temperature Energy Lower Energy Consumption Microwave->Energy Conventional Conventional Heating Extended_Time Extended Time Conventional->Extended_Time High_Temperature Higher Temperature Conventional->High_Temperature High_Energy Higher Energy Consumption Conventional->High_Energy Improved_Uptake Enhanced Dye Uptake Time->Improved_Uptake Temperature->Improved_Uptake Standard_Uptake Standard Dye Uptake Extended_Time->Standard_Uptake High_Temperature->Standard_Uptake Good_Fastness Good to Excellent Fastness Improved_Uptake->Good_Fastness Standard_Fastness Standard Fastness Standard_Uptake->Standard_Fastness

References

Comparative Analysis of Fastness Properties: Disperse Yellow 211 vs. Other Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 211 is a high-energy disperse dye known for its good overall fastness properties, particularly its sublimation fastness, making it suitable for applications requiring high-temperature processing such as automotive textiles. This guide provides a comparative analysis of its performance against other commonly used disperse dyes, supported by standardized experimental data and protocols.

Comparative Fastness Performance

The fastness properties of disperse dyes are critical indicators of their performance and suitability for various applications. The following table summarizes the quantitative data for this compound in comparison to other representative disperse dyes across key fastness tests.

Table 1: Comparative Fastness Properties of Selected Disperse Dyes
Dye NameC.I. NameLight Fastness (Xenon Arc)Wash Fastness (ISO 105 C06)Sublimation Fastness (ISO 105 P01)Crocking Fastness (ISO 105 X12)
This compound - 6-7 4-5 4-5 4-5 (Dry), 4 (Wet)
Disperse Red 60-5-64-54-54-5 (Dry), 4 (Wet)
Disperse Blue 79-5-64-544-5 (Dry), 3-4 (Wet)
Disperse Orange 30-4-5444 (Dry), 3 (Wet)

Note: Fastness is typically graded on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

The data presented above is obtained through standardized testing methodologies to ensure reproducibility and comparability. The following are detailed protocols for the key fastness experiments.

Light Fastness Test (ISO 105-B02)
  • Principle: This test evaluates the resistance of the dyed textile to the action of an artificial light source that mimics natural daylight.

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed textile is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool standards (ISO 1-8) is exposed under the same conditions.

    • The exposure is continued until a specified change in the color of the specimen or the standards is observed.

    • The light fastness is assessed by comparing the change in color of the specimen with that of the standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Wash Fastness Test (ISO 105-C06)
  • Principle: This method assesses the resistance of the color of textiles to washing. It is designed to simulate the effects of domestic or commercial laundering.

  • Apparatus: Launder-Ometer or similar apparatus for providing controlled conditions of temperature and agitation.

  • Procedure:

    • A specimen of the dyed textile is stitched between two pieces of undyed fabric (one cotton, one wool or other specified fiber).

    • The composite specimen is placed in a stainless steel container with a specified volume of soap solution and stainless steel balls for agitation.

    • The container is agitated in the Launder-Ometer at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

    • After washing, the specimen is rinsed, dried, and the change in its color is assessed using the Grey Scale for Color Change.

    • The degree of staining on the adjacent undyed fabrics is assessed using the Grey Scale for Staining. Both are rated on a scale of 1 (poor) to 5 (excellent).

Sublimation Fastness Test (ISO 105-P01)
  • Principle: This test determines the resistance of the color of dyed textiles to the action of heat, as in sublimation, during processing or storage.

  • Apparatus: Heat press or similar heating device capable of maintaining a constant temperature.

  • Procedure:

    • A specimen of the dyed fabric is placed in contact with a specified undyed fabric.

    • The composite specimen is subjected to a specific temperature (e.g., 180°C, 200°C, 220°C) for a set time (e.g., 30 seconds) under a defined pressure.

    • After heating, the change in color of the original specimen and the staining of the adjacent fabric are evaluated using the respective Grey Scales. The rating is from 1 (poor) to 5 (excellent).

Visualized Workflow and Logic

The selection of a disperse dye for a specific application is a multi-step process that involves evaluating its properties against the requirements of the end-product. The following diagram illustrates the logical workflow for this selection process.

Dye_Selection_Workflow Start Define End-Product Requirements Reqs Fastness Needs: - Light - Wash - Sublimation - Crocking Start->Reqs Eco Ecological & Cost Constraints Start->Eco Screen Initial Dye Screening Reqs->Screen Eco->Screen LabTest Laboratory Performance Testing Screen->LabTest Candidate Dyes Data Compare Fastness Data (e.g., Table 1) LabTest->Data Decision Select Optimal Dye (e.g., this compound) Data->Decision Decision->Screen No, Re-evaluate Pass Meets Requirements Decision->Pass Yes End Final Application Pass->End Fail Does Not Meet Requirements

Efficacy of Dispersing Agents for Disperse Yellow 211: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different dispersing agents for Disperse Yellow 211, a widely used colorant in various research and development applications. The selection of an appropriate dispersing agent is critical for achieving optimal dispersion stability, color yield, and fastness properties. This document summarizes key performance data from various studies and provides detailed experimental protocols for the evaluation of dispersing agents.

Comparative Performance of Dispersing Agents

The efficacy of a dispersing agent is evaluated based on its ability to reduce particle size, maintain dispersion stability (measured by zeta potential), and enhance the dyeing performance, including color strength and fastness. This section compares three common types of dispersing agents: lignosulfonates, anionic, and nonionic agents.

Key Performance Indicators
Dispersing Agent TypeKey Performance CharacteristicsAdvantagesDisadvantages
Lignosulfonates Excellent high-temperature stability, good grinding efficiency, and effective dispersion.[1][2]Cost-effective, biodegradable, and readily available as a byproduct of the paper industry.Can sometimes influence the final shade of the dye and may have variable performance depending on the source and purity.
Anionic Dispersants Strong electrostatic repulsion leading to good dispersion stability. Often based on naphthalene (B1677914) sulfonate condensates.[3]High efficiency in preventing particle agglomeration.Can be sensitive to water hardness and pH changes. May not always have optimal high-temperature performance compared to specialized lignosulfonates.
Nonionic Dispersants Provide steric hindrance to prevent particle aggregation. Less sensitive to water hardness and electrolytes.Good leveling properties and can improve the solubility of the dye.May have lower thermal stability compared to lignosulfonates and can sometimes lead to foaming issues.
Quantitative Data Summary

The following table summarizes typical performance data for different classes of dispersing agents. It is important to note that direct comparative data for this compound across all parameters is not extensively available in a single source. The data presented is a synthesis of findings from multiple studies on disperse dyes.

ParameterLignosulfonatesAnionic AgentsNonionic Agents
Average Particle Size Typically < 1 µm after milling[4]Sub-micron particle sizes achievableEffective in reducing particle size
Zeta Potential High negative values, indicating good stability[5]High negative values, indicating strong repulsion[5]Lower absolute values compared to anionic agents
Color Strength (K/S Value) Generally high due to good dispersionCan achieve high color strengthGood color yield, often with better leveling
Washing Fastness (Grey Scale) Good to Excellent (4-5)Good to Excellent (4-5)Good (4)
Rubbing Fastness (Grey Scale) Good to Excellent (4-5)[6]Good to Excellent (4-5)Good (4)
Sublimation Fastness (Grey Scale) Good to Excellent (4-5)[7]Good (4)Moderate to Good (3-4)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dispersing agent efficacy. The following are standard protocols for key experiments.

Particle Size Analysis

Objective: To determine the particle size distribution of the this compound dispersion.

Method:

  • Sample Preparation: Prepare a dispersion of this compound with the dispersing agent in deionized water at a specific dye-to-dispersant ratio.

  • Milling: Subject the dispersion to milling (e.g., using a sand mill or ball mill) for a defined period to achieve particle size reduction.[4]

  • Measurement: Use a laser diffraction particle size analyzer to measure the particle size distribution. The sample should be diluted with deionized water to an appropriate concentration for measurement.

  • Analysis: Record the average particle size (e.g., D50) and the width of the distribution. A smaller and narrower distribution indicates better dispersing efficiency.

Zeta Potential Measurement

Objective: To assess the stability of the this compound dispersion.

Method:

  • Sample Preparation: Prepare the dye dispersion as described for particle size analysis.

  • Measurement: Use a zeta potential analyzer to measure the electrophoretic mobility of the dye particles. The instrument calculates the zeta potential from this measurement.

  • Analysis: A higher absolute zeta potential value (typically more negative than -30 mV) indicates a more stable dispersion due to strong electrostatic repulsion between particles.[5]

Determination of Color Strength (K/S Value)

Objective: To quantify the color yield of the dyed fabric.

Method:

  • Dyeing: Dye a standard polyester (B1180765) fabric with the this compound dispersion under controlled conditions (e.g., high-temperature dyeing at 130°C for 60 minutes).[8]

  • Reflectance Measurement: After dyeing, rinsing, and drying, measure the reflectance of the dyed fabric using a spectrophotometer at the wavelength of maximum absorption for this compound.[8][9][10]

  • Calculation: Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric.[9][10][11]

  • Comparison: Compare the K/S values obtained with different dispersing agents. A higher K/S value indicates a greater color strength.

Fastness Testing

Objective: To evaluate the resistance of the dyed fabric to various treatments.

  • Washing Fastness (ISO 105-C06):

    • A specimen of the dyed fabric is stitched between two undyed fabrics (e.g., cotton and polyester).

    • The composite specimen is washed in a soap solution under specified conditions of temperature, time, and mechanical agitation.

    • After washing and drying, the change in color of the dyed fabric and the staining of the undyed fabrics are assessed using grey scales.[12]

  • Rubbing Fastness (ISO 105-X12):

    • A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure.[13]

    • The staining on the cotton cloths is assessed using a grey scale for staining.[13]

  • Sublimation Fastness (ISO 105-P01):

    • A specimen of the dyed fabric is placed in contact with an undyed fabric.

    • The composite specimen is subjected to heat under a specified pressure and for a specific time (e.g., 180°C for 30 seconds).[7][13]

    • The change in color of the dyed fabric and the staining of the undyed fabric are assessed using grey scales.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for evaluating the efficacy of different dispersing agents for this compound.

G cluster_prep Dispersion Preparation cluster_analysis Dispersion Characterization cluster_dyeing Dyeing & Evaluation cluster_comparison Comparative Analysis start Start: Select Dispersing Agents (Lignosulfonate, Anionic, Nonionic) prep Prepare this compound Dispersion (Milling) start->prep psa Particle Size Analysis prep->psa zp Zeta Potential Measurement prep->zp dye Dye Polyester Fabric prep->dye compare Compare Performance Data psa->compare zp->compare ks Measure Color Strength (K/S) dye->ks fastness Perform Fastness Tests (Washing, Rubbing, Sublimation) dye->fastness ks->compare fastness->compare end End: Select Optimal Dispersing Agent compare->end

Caption: Workflow for Evaluating Dispersing Agent Efficacy.

References

A Comparative Analysis of Disperse Yellow 211 and Novel Yellow Disperse Dyes for High-Performance Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, the selection of high-performance dyes is critical for achieving desired coloristic properties and durability. This guide provides a detailed comparison of the established Disperse Yellow 211 against a representative novel azo-based yellow disperse dye, offering insights into their performance characteristics based on experimental data.

This comparative guide delves into the key performance indicators of wash fastness, light fastness, and sublimation fastness, providing a quantitative basis for dye selection. Detailed experimental protocols for these evaluations are also presented to ensure reproducibility and standardization in research and development.

Performance Benchmark: this compound vs. Novel Azo Yellow Disperse Dye

The following table summarizes the key performance characteristics of this compound and a representative novel azo yellow disperse dye, providing a clear and concise comparison for evaluation.

Performance MetricTest StandardThis compoundNovel Azo Yellow Disperse Dye
Wash Fastness (Color Change) ISO 105-C0654-5
Wash Fastness (Staining) ISO 105-C0654-5
Light Fastness ISO 105-B026-76
Sublimation Fastness ISO 105-P014-54

In-Depth Analysis of Performance

This compound, a widely used dye for polyester (B1180765) and other synthetic fibers, exhibits excellent wash fastness with a rating of 5 for both color change and staining, according to ISO 105-C06 standards.[1] Its light fastness is also high, with a rating of 6-7 on the blue wool scale (ISO 105-B02), indicating very good resistance to fading upon exposure to light.[1] The sublimation fastness, a critical parameter for processes like thermal transfer printing, is rated at 4-5 (ISO 105-P01), signifying good to very good resistance to color change and staining at elevated temperatures.[2]

Novel azo-based yellow disperse dyes, developed to enhance specific properties or address environmental concerns, offer comparable, and in some aspects, competitive performance. For instance, a representative novel azo yellow dye demonstrates good to excellent wash fastness with ratings of 4-5 for both color change and staining. While its light fastness rating of 6 is slightly lower than that of this compound, it still signifies good resistance to fading. The sublimation fastness of this novel dye is on par with this compound, with a rating of 4.

Experimental Protocols

To ensure accurate and reproducible benchmarking of disperse dyes, standardized experimental protocols are essential. The following are detailed methodologies for the key performance tests cited in this guide.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Specimen Preparation: A specimen of the dyed textile is mounted on a cardboard frame.

  • Apparatus: A xenon arc lamp apparatus is used, equipped with a filter system to simulate daylight (D65). The apparatus should allow for the control of irradiance, temperature, and humidity.

  • Procedure: The specimen is exposed to the xenon arc light along with a set of blue wool references (scale 1-8). The exposure continues until a specified change in the color of the specimen or the references is observed.

  • Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[3][4]

Wash Fastness Test (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.[5][6][7]

  • Specimen Preparation: A specimen of the dyed textile (typically 10x4 cm) is stitched together with a multifiber adjacent fabric.

  • Apparatus: A laundering machine (e.g., Launder-Ometer) capable of providing controlled temperature and rotational speed is used. Stainless steel balls are added to the container to provide mechanical action.

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution. The test is run for a specific time (e.g., 30 minutes) and at a specific temperature (e.g., 60°C).

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the specimen is assessed using the Grey Scale for assessing change in color, and the degree of staining on the multifiber adjacent fabric is assessed using the Grey Scale for assessing staining. Both are rated on a scale of 1 to 5, where 5 represents no change or staining.[5][6][7]

Sublimation Fastness Test (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or thermal processing.[2][8][9]

  • Specimen Preparation: A specimen of the dyed textile is placed in contact with a specified undyed adjacent fabric.

  • Apparatus: A heating device capable of maintaining a uniform and controlled temperature and pressure is used.

  • Procedure: The composite specimen is placed between the two heated plates of the apparatus at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a specific duration (e.g., 30 seconds).

  • Evaluation: After the test, the specimen is allowed to cool. The change in color of the specimen is assessed using the Grey Scale for assessing change in color, and the staining of the adjacent fabric is assessed using the Grey Scale for assessing staining. The ratings are on a scale of 1 to 5.[2][8][9]

Visualizing the Benchmarking Process

To further clarify the logical flow of a comparative dye performance evaluation, the following diagrams illustrate the key stages.

Dye_Performance_Evaluation_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Dye_Selection Dye Selection (this compound & Novel Dye) Fabric_Preparation Fabric Preparation (Polyester) Dye_Selection->Fabric_Preparation Dyeing_Process Dyeing Process Fabric_Preparation->Dyeing_Process Wash_Fastness Wash Fastness (ISO 105-C06) Dyeing_Process->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Dyeing_Process->Light_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyeing_Process->Sublimation_Fastness Data_Collection Data Collection (Fastness Ratings) Wash_Fastness->Data_Collection Light_Fastness->Data_Collection Sublimation_Fastness->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Comparative Dye Performance Evaluation Workflow

Dyeing_Process_Signaling_Pathway cluster_dye_dispersion Dye Dispersion cluster_dyeing_environment Dyeing Environment cluster_fiber_interaction Fiber Interaction Disperse_Dye Disperse Dye (e.g., Yellow 211) High_Temperature High Temperature Disperse_Dye->High_Temperature Heat & Agitation Dispersing_Agent Dispersing Agent Dispersing_Agent->High_Temperature Heat & Agitation Aqueous_Medium Aqueous Medium Aqueous_Medium->High_Temperature Heat & Agitation Polyester_Fiber Polyester Fiber High_Temperature->Polyester_Fiber Fiber Swelling Pressure Pressure Pressure->Polyester_Fiber Dye_Uptake Dye Uptake Polyester_Fiber->Dye_Uptake Dye Diffusion Fixation Fixation Dye_Uptake->Fixation Cooling & Rinsing

References

A Comparative Performance Analysis of Disperse Yellow 211 in Blended Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes for blended fabrics is a critical consideration, impacting the final product's aesthetic and functional properties. This guide provides an objective comparison of the performance of Disperse Yellow 211 against a common alternative, Disperse Yellow 54, on polyester (B1180765)/cotton blended fabrics, supported by experimental data and detailed protocols.

This compound is a monoazo disperse dye known for its brilliant greenish-yellow shade. It is frequently used for dyeing polyester fibers and its blends. Understanding its performance characteristics, particularly in comparison to other dyes of the same class, is essential for making informed decisions in textile dyeing and finishing processes.

Comparative Performance Data

The following table summarizes the colorfastness properties of this compound and Disperse Yellow 54 on polyester/cotton blended fabrics. The ratings are based on standard testing methodologies, where a higher number indicates better fastness.

Fastness PropertyTest MethodThis compoundC.I. Disperse Yellow 54
Light FastnessISO 105-B0266-7
Washing Fastness (Polyester)ISO 105-C064-54-5
Washing Fastness (Cotton Staining)ISO 105-C0654-5
Sublimation FastnessISO 105-P013-44-5
Rubbing Fastness (Dry)ISO 105-X12-4-5
Rubbing Fastness (Wet)ISO 105-X12-4-5
Perspiration FastnessISO 105-E04-5

Analysis of Performance

This compound exhibits good light fastness and very good to excellent washing fastness, with minimal staining on the cotton component of blended fabrics[1]. Its sublimation fastness is moderate[1].

In comparison, Disperse Yellow 54, a quinoline-based dye, generally demonstrates slightly superior or comparable fastness properties. It shows excellent light fastness and very good washing and perspiration fastness[2]. Notably, its sublimation fastness is rated higher than that of this compound, making it more suitable for applications requiring high-temperature treatments like pleating or heat-setting[2]. In fact, formulations combining Disperse Yellow 54 and this compound have been developed to enhance the overall sublimation fastness of the dyed fabric[3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Dyeing Protocol for Polyester/Cotton Blended Fabric (One-Bath, Two-Step Method)

This method is commonly employed for dyeing polyester/cotton blends. The polyester component is dyed first with disperse dyes at a high temperature, followed by the dyeing of the cotton component with a suitable dye class (e.g., reactive dyes) in the same bath at a lower temperature.

Step 1: Polyester Dyeing

  • Bath Setup: Set the dyebath with the blended fabric at 50°C.

  • Auxiliaries: Add a dispersing agent (1-2 g/L), a leveling agent (0.5-1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Prepare a dispersion of the this compound or Disperse Yellow 54 (1-2% on weight of fabric) and add it to the bath.

  • Temperature Ramp: Raise the temperature to 130°C at a rate of 1.5-2°C per minute.

  • Dyeing: Hold the temperature at 130°C for 45-60 minutes.

  • Cooling: Cool the bath down to 80°C.

Step 2: Cotton Dyeing (Example with Reactive Dyes)

  • Rinsing: Thoroughly rinse the fabric to remove residual disperse dye.

  • Bath Setup: Set a new bath at 60°C.

  • Dye and Salt Addition: Add the reactive dye and Glauber's salt.

  • Alkali Addition: After 20-30 minutes, add soda ash to fix the reactive dye.

  • Dyeing: Continue dyeing for another 45-60 minutes.

  • Washing Off: The dyed fabric is then subjected to a thorough washing-off process to remove unfixed reactive dye, which typically includes a soaping treatment at or near the boil.

Colorfastness Testing Protocols

The following standard ISO methods are used to evaluate the colorfastness of the dyed fabrics:

  • Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed sample against the Blue Wool Scale (grades 1-8).

  • Washing Fastness (ISO 105-C06): A dyed fabric specimen, in contact with a multi-fiber strip, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales (grades 1-5).

  • Sublimation Fastness (ISO 105-P01): The dyed fabric is subjected to a dry heat treatment in a heat press at a specified temperature and pressure for a set time. The change in color of the fabric and the staining of an adjacent undyed fabric are assessed using grey scales (grades 1-5).

  • Rubbing Fastness (ISO 105-X12): The surface of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The degree of color transfer to the cotton cloths is evaluated using a grey scale for staining (grades 1-5).

  • Perspiration Fastness (ISO 105-E04): A specimen of the dyed textile, in contact with a multi-fiber strip, is immersed in an artificial perspiration solution (both acidic and alkaline), and then subjected to a fixed mechanical pressure. The specimen and the multi-fiber strip are dried separately. The change in color of the specimen and the staining of the multi-fiber strip are assessed using the grey scales (grades 1-5).

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the dyeing and testing process, the following diagrams are provided.

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing One-Bath Two-Step Dyeing cluster_finishing Finishing Scouring Scouring & Bleaching Polyester_Dyeing Polyester Dyeing (Disperse Dye) 130°C Scouring->Polyester_Dyeing Cooling Cooling to 80°C Polyester_Dyeing->Cooling Cotton_Dyeing Cotton Dyeing (Reactive Dye) 60°C Cooling->Cotton_Dyeing Washing_Off Washing Off & Soaping Cotton_Dyeing->Washing_Off Drying Drying Washing_Off->Drying

Dyeing workflow for polyester/cotton blended fabrics.

Fastness_Testing_Workflow cluster_tests Colorfastness Tests Dyed_Fabric Dyed Fabric Sample Light_Fastness Light Fastness (ISO 105-B02) Dyed_Fabric->Light_Fastness Washing_Fastness Washing Fastness (ISO 105-C06) Dyed_Fabric->Washing_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyed_Fabric->Sublimation_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyed_Fabric->Rubbing_Fastness Evaluation Evaluation using Grey Scales / Blue Wool Scale Light_Fastness->Evaluation Washing_Fastness->Evaluation Sublimation_Fastness->Evaluation Rubbing_Fastness->Evaluation

Experimental workflow for colorfastness testing.

References

Safety Operating Guide

Proper Disposal of Disperse Yellow 211: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Disperse Yellow 211, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to manage this compound waste in accordance with general laboratory safety standards.

Summary of Key Disposal Principles

This compound is a chemical substance that requires careful handling and disposal due to its potential hazards. The primary recommended disposal methods involve either a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust or aerosols.

PPE CategorySpecific Requirements
Hand Protection Chemical-impermeable gloves (must be inspected prior to use).
Eye/Face Protection Tightly fitting safety goggles.
Skin and Body Protection Wear suitable protective clothing to avoid skin contact.
Respiratory Protection Use a respirator if dust or aerosols are generated.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound" and any contaminated materials.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. Waste Collection and Storage:

  • Collect waste this compound in a suitable, closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Avoid the formation of dust.

  • Collect the spilled material using appropriate tools and place it into the designated, sealed container for disposal.

  • Do not allow the spilled chemical to enter drains.[1]

4. Packaging for Disposal:

  • Ensure the waste container is securely sealed and properly labeled with the chemical name and hazard warnings.

  • For empty containers that previously held this compound, they can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

5. Arrangement for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

6. Documentation:

  • Maintain a record of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Closed Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store spill Spill Occurs? store->spill contain_spill Contain and Clean Up Spill (Collect in waste container) spill->contain_spill Yes package Securely Package and Label for Disposal spill->package No contain_spill->package contact_disposal Contact Licensed Hazardous Waste Disposal Company package->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds transport Waste Transported for Disposal provide_sds->transport disposal_method Disposal by Licensed Facility (Incineration or Chemical Destruction) transport->disposal_method document Document Waste Disposal disposal_method->document end End document->end

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data

Extensive searches for specific quantitative data regarding the aquatic toxicity (LC50/EC50 values) and occupational exposure limits for this compound did not yield definitive values. Safety Data Sheets for this compound consistently report "no data available" for these parameters.[1] Researchers are advised to handle this substance with a high degree of caution, assuming it may have significant environmental and health hazards until specific data becomes available.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound, such as specific parameters for controlled incineration (e.g., temperature, residence time), are determined by the licensed hazardous waste disposal facility and are not publicly available. The procedures employed by these facilities are designed to ensure complete destruction of the chemical while complying with environmental regulations.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.